Sch 32615
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-(2-carboxyethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c24-19(25)11-12-22-20(26)17(13-15-7-3-1-4-8-15)23-18(21(27)28)14-16-9-5-2-6-10-16/h1-10,17-18,23H,11-14H2,(H,22,26)(H,24,25)(H,27,28)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVRTBFSWOVRST-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCCC(=O)O)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCCC(=O)O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232752 | |
| Record name | Sch 32615 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83861-02-3 | |
| Record name | Sch 32615 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083861023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sch 32615 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SCH-32615 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT9YZC71VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sch 32615: A Technical Guide to a Neutral Endopeptidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sch 32615 is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin or enkephalinase. NEP is a zinc-dependent metalloprotease responsible for the degradation of a variety of biologically active peptides. By inhibiting NEP, this compound effectively increases the local concentrations of these peptides, leading to a range of physiological effects. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and a visualization of its impact on critical signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of NEP inhibitors.
Introduction to Neutral Endopeptidase (NEP) and this compound
Neutral endopeptidase (EC 3.4.24.11) is a membrane-bound enzyme that plays a crucial role in inactivating a number of peptide signaling molecules.[1] It functions by cleaving peptides on the amino side of hydrophobic residues.[2][3][4] NEP's substrates are diverse and include:
-
Enkephalins: Endogenous opioid peptides involved in pain modulation.[5]
-
Atrial Natriuretic Peptide (ANP): A hormone that regulates blood pressure and volume.
-
Substance P: A neuropeptide involved in inflammation and pain transmission.
-
Bradykinin: A peptide that causes vasodilation.
-
Angiotensin I and II: Peptides involved in blood pressure regulation.
Given its role in terminating the action of these important signaling molecules, inhibition of NEP has been a significant area of interest for therapeutic development.
This compound is a potent and specific inhibitor of neutral endopeptidase. Its inhibitory action leads to the potentiation and prolongation of the effects of NEP substrates. This has been demonstrated in various preclinical models, where this compound has shown effects such as analgesia and alterations in neurotransmitter metabolism.
Quantitative Data for this compound
The inhibitory potency of this compound against neutral endopeptidase has been quantified, providing key data for its characterization.
| Parameter | Value | Reference |
| Ki (Inhibition Constant) | 19.5 nM | |
| Chemical Formula | C21H24N2O5 | |
| CAS Number | 83861-02-3 |
Mechanism of Action of this compound
This compound exerts its effects by directly inhibiting the enzymatic activity of neutral endopeptidase. As a zinc-dependent metalloprotease, NEP utilizes a zinc ion in its active site to catalyze the hydrolysis of its peptide substrates. This compound likely interacts with this active site, preventing the binding and subsequent cleavage of endogenous peptides like enkephalins and atrial natriuretic peptide. This leads to an accumulation of these peptides at their sites of action, thereby enhancing their downstream signaling effects.
Signaling Pathways Modulated by this compound
The inhibition of NEP by this compound has significant consequences for multiple signaling pathways. Below are diagrams illustrating the impact of this compound on two key pathways: the enkephalin signaling pathway and the atrial natriuretic peptide (ANP) signaling pathway.
Experimental Protocols
This section provides an overview of key experimental protocols used to characterize the effects of this compound.
In Vitro NEP Inhibition Assay (Fluorometric Method)
This protocol outlines a general method for determining the inhibitory activity of this compound on NEP using a fluorogenic substrate.
Objective: To determine the IC50 or Ki value of this compound for neutral endopeptidase.
Materials:
-
Recombinant human neutral endopeptidase (NEP)
-
This compound
-
Fluorogenic NEP substrate (e.g., Glutaryl-Ala-Ala-Phe-4-methoxy-2-naphthylamine)
-
Aminopeptidase M
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Prepare working solutions of NEP, the fluorogenic substrate, and aminopeptidase M in the assay buffer.
-
-
Assay Setup:
-
To the wells of the 96-well microplate, add the assay buffer.
-
Add the various concentrations of this compound to the appropriate wells. Include a control well with solvent only (no inhibitor).
-
Add the NEP enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic NEP substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Signal Development:
-
Stop the NEP reaction and develop the fluorescent signal by adding aminopeptidase M. Aminopeptidase M cleaves the product of the NEP reaction to release the fluorescent molecule.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all readings.
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vivo Analgesia Assessment (Hot-Plate Test)
This protocol describes a common method to evaluate the analgesic effects of this compound in rodents.
Objective: To assess the antinociceptive properties of this compound in response to a thermal stimulus.
Animals: Male mice or rats.
Materials:
-
This compound
-
Vehicle (e.g., saline, methylcellulose)
-
Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)
-
Animal enclosures
Procedure:
-
Acclimation: Acclimate the animals to the laboratory environment for at least one week before the experiment.
-
Baseline Measurement: Determine the baseline pain response by placing each animal individually on the hot plate and measuring the latency (in seconds) to a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle to the animals via a specified route (e.g., subcutaneous, intraperitoneal, or intravenous).
-
Post-Treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the response latency.
-
Data Analysis: Calculate the percentage of the maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
In Vivo Assessment of Dopamine Metabolism
This protocol provides a general workflow for investigating the effect of this compound on dopamine metabolism in the rodent brain.
Objective: To measure the levels of dopamine and its metabolites in specific brain regions following this compound administration.
Animals: Male rats.
Materials:
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This compound
-
Vehicle
-
Anesthesia
-
Surgical instruments for brain dissection
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Reagents for tissue homogenization and HPLC mobile phase
Procedure:
-
Drug Administration: Administer this compound or vehicle to the rats.
-
Tissue Collection: At a predetermined time after drug administration, euthanize the animals and rapidly dissect the brain regions of interest (e.g., nucleus accumbens, striatum).
-
Sample Preparation: Homogenize the brain tissue samples in a suitable buffer and centrifuge to remove cellular debris.
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HPLC Analysis: Inject the supernatant from the homogenized samples into the HPLC system. Separate dopamine and its metabolites (e.g., DOPAC, HVA) using a reverse-phase column and detect them using an electrochemical detector.
-
Data Analysis: Quantify the concentrations of dopamine and its metabolites by comparing the peak areas to those of known standards. Compare the levels between the this compound-treated and vehicle-treated groups.
Conclusion
This compound is a valuable research tool for investigating the physiological roles of neutral endopeptidase and its substrates. Its potent inhibitory activity allows for the effective manipulation of endogenous peptide signaling, providing insights into processes such as pain perception, cardiovascular regulation, and neurotransmission. The data and protocols presented in this guide offer a comprehensive foundation for researchers and drug development professionals working with this compound and other NEP inhibitors. Further research into the therapeutic potential of this class of compounds is warranted.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Positional effects in the neprilysin (neutral endopeptidase) reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neutral endopeptidase 24.11 in human neutrophils: cleavage of chemotactic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The purification and specificity of a neutral endopeptidase from rabbit kidney brush border - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Pharmacological Profile of Sch 32615: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sch 32615 is a potent and selective inhibitor of the enzyme neutral endopeptidase 24.11, also known as enkephalinase or neprilysin. By preventing the degradation of endogenous enkephalins, this compound effectively enhances the analgesic effects of these opioid peptides. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo potency, selectivity, and the downstream signaling pathways it modulates. Detailed experimental methodologies for key assays are provided, and quantitative data are summarized for clarity.
Mechanism of Action
This compound exerts its pharmacological effects through the competitive inhibition of enkephalinase. This enzyme is a key regulator of endogenous opioid peptides, specifically the enkephalins, by cleaving and inactivating them. By inhibiting enkephalinase, this compound increases the synaptic concentration and prolongs the action of enkephalins, leading to enhanced activation of opioid receptors and subsequent analgesic and other opioid-mediated effects.
Signaling Pathway
The primary signaling pathway modulated by this compound is the endogenous opioid system. By preventing enkephalin degradation, this compound potentiates the activation of mu (µ) and delta (δ) opioid receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in a decrease in neuronal excitability and nociceptive signal transmission.[1][2]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
In Vitro Enzyme Inhibition
| Enzyme | Substrate | Ki (nM) | Source |
| Enkephalinase | Met5-enkephalin | 19.5 ± 0.9 | [3] |
In Vivo Analgesic Activity
| Species | Analgesia Model | Route of Administration | ED50 / MED | Source |
| Mouse | D-Ala2-Met5-enkephalinamide Potentiation | s.c. | 1.4 ng/kg (ED50) | [3] |
| Mouse | Surgery-Induced Analgesia (Hot-Plate) | s.c. | 150 mg/kg (significant enhancement) | [4] |
| Mouse | Pregnancy-Induced Analgesia (Hot-Plate) | s.c. | 150 mg/kg, 250 mg/kg (significant enhancement) | |
| Rat | Hot-Plate Test (49°C) | i.t. | 40 nmol | |
| Rat | Hot-Plate Test (52°C) | i.t. | 74 nmol | |
| Rat | Tail-Flick Test | i.t. | 68 nmol | |
| Rat | Paw Pressure Test | i.t. | 83 nmol | |
| Rat | Stress-Induced Analgesia | p.o. (as Sch 34826) | 10 mg/kg (MED) | |
| Rat | Modified Yeast-Paw Test | p.o. (as Sch 34826) | 100 mg/kg (MED) |
Note: Sch 34826 is an orally active prodrug that is de-esterified in vivo to the active constituent, this compound.
Enzyme Selectivity Profile
| Enzyme | Concentration Tested | Inhibition | Source |
| Aminopeptidase | up to 10 µM | No inhibition | |
| Diaminopeptidase III | up to 10 µM | No inhibition | |
| Angiotensin-Converting Enzyme (ACE) | up to 10 µM | No inhibition |
Experimental Protocols
Disclaimer: The following protocols are representative of standard methodologies for these assays. The exact, detailed protocols from the original cited studies may not be fully available in the public domain.
In Vitro Enkephalinase Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory constant (Ki) of this compound against enkephalinase.
Materials:
-
Purified enkephalinase (from a suitable source, e.g., rat kidney cortex)
-
Met5-enkephalin (substrate)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Quenching solution (e.g., 1 M HCl)
-
HPLC system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent and perform serial dilutions to obtain a range of inhibitor concentrations.
-
In a reaction vessel, combine the assay buffer, a fixed concentration of purified enkephalinase, and varying concentrations of this compound.
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a known concentration of Met5-enkephalin.
-
Allow the reaction to proceed at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the quenching solution.
-
Analyze the reaction mixture using HPLC to quantify the amount of undegraded Met5-enkephalin.
-
Determine the initial reaction velocities at each inhibitor concentration.
-
Calculate the Ki value using appropriate enzyme kinetic models, such as the Cheng-Prusoff equation.
In Vivo Hot-Plate Test
This protocol describes a standard hot-plate test to assess the analgesic effects of this compound in rodents.
Apparatus:
-
Hot-plate analgesia meter with a surface maintained at a constant temperature (e.g., 52.5 ± 0.5°C or 55 ± 0.5°C).
-
A transparent cylindrical enclosure to keep the animal on the heated surface.
Procedure:
-
Acclimatization: Allow the animals (mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Gently place each animal on the hot plate and start a timer. Observe the animal for nocifensive behaviors, such as hind paw licking or jumping. Record the latency (in seconds) to the first clear sign of a pain response.
-
Cutoff Time: To prevent tissue damage, a cutoff time (e.g., 30 or 60 seconds) should be established. If the animal does not respond within this time, it should be removed from the plate, and the latency recorded as the cutoff time.
-
Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., subcutaneous or intrathecal injection).
-
Post-Treatment Testing: At predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes), repeat the latency measurement as described in step 2.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cutoff time - Baseline latency)] x 100.
In Vivo Tail-Flick Test
This protocol outlines the tail-flick test, a common method to evaluate spinal analgesia.
Apparatus:
-
Tail-flick analgesia meter, which applies a focused beam of radiant heat to the animal's tail.
-
A restraining device to hold the animal gently during the procedure.
Procedure:
-
Acclimatization: Acclimate the animals to the restraining device for several short periods before the experiment to minimize stress.
-
Baseline Measurement: Gently place the animal in the restrainer. Position the tail over the radiant heat source. Activate the heat source and start a timer simultaneously. The timer automatically stops when the animal flicks its tail out of the heat beam. Record this baseline latency.
-
Cutoff Time: A cutoff time (e.g., 10-12 seconds) is used to prevent tissue damage. If the animal does not flick its tail within this time, the heat source is turned off, and the animal is removed.
-
Drug Administration: Administer this compound or vehicle.
-
Post-Treatment Testing: Measure the tail-flick latency at various time points after drug administration, as described in step 2.
-
Data Analysis: Calculate the %MPE as described for the hot-plate test.
Pharmacokinetic Profile
Detailed pharmacokinetic studies specifically on this compound are limited in the publicly available literature. However, its prodrug, Sch 34826, was developed to confer oral activity. Sch 34826 is de-esterified in vivo to form the active compound, this compound. Studies have shown that orally administered Sch 34826 is effective in various animal models, with a duration of action of at least 4 hours in rats. This compound itself is active when administered parenterally (e.g., subcutaneously or intrathecally) but has poor oral bioavailability.
Conclusion
This compound is a potent and selective inhibitor of enkephalinase with demonstrated analgesic properties in a variety of preclinical models. Its mechanism of action, through the potentiation of endogenous enkephalin signaling, offers a distinct approach to pain management. The development of its orally active prodrug, Sch 34826, has enabled further exploration of its therapeutic potential. This technical guide provides a comprehensive summary of the available pharmacological data and standardized methodologies for the continued investigation of this compound and related compounds. Further research into the detailed pharmacokinetics of this compound and a broader characterization of its selectivity profile would be valuable for its continued development.
References
- 1. New molecular insights could lead to design of non-addictive opioid drugs | Drug Discovery News [drugdiscoverynews.com]
- 2. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. An enkephalinase inhibitor, this compound, augments analgesia induced by surgery in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Sch 32615: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch 32615 is a potent and selective inhibitor of the enzyme neutral endopeptidase (NEP), also known as enkephalinase.[1] This enzyme is a key regulator of endogenous opioid peptides, specifically the enkephalins, by catalyzing their degradation.[2] By inhibiting enkephalinase, this compound effectively increases the local concentration and prolongs the action of enkephalins, leading to enhanced downstream opioid receptor signaling. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, outlining representative experimental protocols, and visualizing its mechanism of action and experimental workflows. Sch 34826 has been identified as an orally active prodrug that is de-esterified in vivo to form the active constituent, this compound.[3]
Quantitative Data Summary
The in vitro inhibitory activity of this compound has been quantified against its primary target, enkephalinase, and its selectivity has been assessed against other peptidases. The key quantitative data are summarized in the table below.
| Parameter | Value | Enzyme/Substrate System | Reference |
| Ki | 19.5 ± 0.9 nM | Isolated enkephalinase / Met5-enkephalin | [3] |
| Selectivity | No inhibition up to 10 µM | Aminopeptidase / Met5-enkephalin | [3] |
| Selectivity | No inhibition up to 10 µM | Diaminopeptidase III / Met5-enkephalin | |
| Selectivity | No inhibition up to 10 µM | Angiotensin-Converting Enzyme (ACE) |
Mechanism of Action: Signaling Pathway
This compound exerts its effect by preventing the breakdown of endogenous enkephalins. These peptides are then free to bind to and activate opioid receptors, such as the mu (µ) and delta (δ) opioid receptors, on neuronal cell membranes. This activation initiates intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and the analgesic effects observed in in vivo studies.
Experimental Protocols
While the precise, detailed protocol for the original determination of the Ki for this compound is not publicly available in the reviewed literature, a representative methodology for an in vitro enkephalinase inhibition assay can be constructed based on established principles.
Representative Protocol: In Vitro Enkephalinase (NEP) Inhibition Assay
1. Objective: To determine the inhibitory constant (Ki) of this compound against enkephalinase through the measurement of Met5-enkephalin degradation.
2. Materials:
- Enzyme: Purified or isolated enkephalinase (Neutral Endopeptidase).
- Substrate: Met5-enkephalin.
- Radiolabeled Substrate: [3H]-Met5-enkephalin or other suitably labeled enkephalin.
- Inhibitor: this compound.
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
- Reaction Termination Solution: e.g., 0.1 M HCl.
- Separation Medium: C18 solid-phase extraction columns or HPLC system.
- Scintillation Fluid and Counter.
3. Procedure:
- Enzyme Preparation: Prepare serial dilutions of the purified enkephalinase in assay buffer.
- Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer.
- Assay Setup: In a microcentrifuge tube or 96-well plate, combine the assay buffer, a fixed concentration of radiolabeled Met5-enkephalin, and varying concentrations of this compound.
- Reaction Initiation: Add the enkephalinase solution to each tube/well to start the reaction.
- Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
- Reaction Termination: Stop the reaction by adding the termination solution.
- Separation of Substrate and Product: Separate the intact radiolabeled Met5-enkephalin from its radiolabeled degradation products (e.g., [3H]-Tyr-Gly-Gly) using C18 columns or HPLC. The intact substrate will be retained on the C18 column, while the more polar degradation products will be in the eluate.
- Quantification: Measure the radioactivity of the eluate using a scintillation counter.
- Data Analysis: Plot the percentage of inhibition versus the concentration of this compound. Calculate the IC50 value from this curve. The Ki can then be determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vitro enzyme inhibition assay to characterize a compound like this compound.
Conclusion
The in vitro characterization of this compound demonstrates it to be a potent and highly selective inhibitor of enkephalinase. Its low nanomolar Ki value and lack of significant activity against other related peptidases underscore its specificity. The methodologies outlined in this guide, while representative, provide a solid foundation for understanding the experimental approaches used to elucidate the biochemical profile of this and similar enzyme inhibitors. The visualization of its mechanism of action and the experimental workflow further clarifies its role in modulating the endogenous opioid system, providing a valuable resource for researchers in pharmacology and drug development.
References
- 1. The antinociceptive effects of SCH-32615, a neutral endopeptidase (enkephalinase) inhibitor, microinjected into the periaqueductal, ventral medulla and amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Sch 32615: Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of Sch 32615, a potent and selective inhibitor of the enzyme neprilysin, also known as enkephalinase. This compound is the active metabolite of the orally bioavailable prodrug Sch 34826. By preventing the degradation of endogenous enkephalins, this compound enhances the body's natural pain-relief mechanisms, offering a promising therapeutic strategy for the management of pain. This document details the discovery, synthesis, pharmacological properties, and key experimental protocols related to this compound, presenting a valuable resource for researchers in the fields of pharmacology and drug development.
Discovery and Rationale
This compound, chemically identified as N-[L-(-1-carboxy-2-phenyl)ethyl]-L-phenylalanyl-beta-alanine, emerged from research programs aimed at developing analgesics that could potentiate the endogenous opioid system while minimizing the side effects associated with exogenous opioids. The rationale was centered on inhibiting neprilysin (EC 3.4.24.11), a key zinc-dependent metalloendopeptidase responsible for the inactivation of several signaling peptides, most notably the enkephalins.
Enkephalins are endogenous pentapeptides that play a crucial role in nociceptive signaling. However, their therapeutic utility is limited by their rapid degradation in the synaptic cleft. By inhibiting neprilysin, this compound effectively increases the synaptic concentration and prolongs the action of enkephalins, thereby enhancing their analgesic effects.
The development strategy led to the synthesis of Sch 34826, an orally active prodrug.[1] Following oral administration, Sch 34826 is metabolically converted, through de-esterification, to its active form, this compound.[1] This prodrug approach successfully overcomes the poor oral bioavailability often associated with peptide-like molecules.
Synthesis of this compound
Synthesis of the Prodrug, Sch 34826:
The synthesis of Sch 34826, (S)-N-[N-[1-[[(2,2-dimethyl-1,3-dioxolan-4-yl) methoxy]carbonyl]-2-phenylethyl]-L-phenylalanine]-beta-alanine, involves the coupling of protected amino acid precursors.[1] The general synthetic approach for such peptide-like structures typically involves:
-
Protection of functional groups: The amino and carboxyl groups of the constituent amino acids (a phenylalanine derivative, phenylalanine, and beta-alanine) are protected to prevent unwanted side reactions during coupling.
-
Peptide bond formation: The protected amino acids are sequentially coupled using standard peptide coupling reagents (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) to form the tripeptide backbone.
-
Esterification: The N-terminal phenylalanine derivative is esterified with (2,2-dimethyl-1,3-dioxolan-4-yl)methanol to form the prodrug ester moiety.
-
Deprotection: Finally, the protecting groups are removed under specific conditions to yield the final prodrug, Sch 34826.
Conversion to this compound:
In vivo, esterases cleave the ester bond of Sch 34826 to yield the active carboxylic acid, this compound.
Pharmacological Profile
This compound is a potent and selective inhibitor of neprilysin. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.
In Vitro Activity
The inhibitory potency of this compound against neprilysin has been determined using enzymatic assays.
| Parameter | Value | Enzyme Source | Substrate | Reference |
| Ki | 19.5 ± 0.9 nM | Isolated enkephalinase | Met5-enkephalin | [1] |
Selectivity: this compound demonstrates high selectivity for neprilysin over other related enzymes. It did not inhibit aminopeptidase or diaminopeptidase III up to a concentration of 10 µM and showed no effect on angiotensin-converting enzyme (ACE) at concentrations up to 10 µM.[1]
In Vivo Analgesic Activity
The analgesic effects of this compound and its prodrug Sch 34826 have been evaluated in various animal models of pain.
| Test | Species | Compound | Route of Administration | Effective Dose | Reference |
| D-Ala2-Met5-enkephalinamide Potentiation | Mouse | Sch 34826 | p.o. | ED50 = 5.3 mg/kg | |
| D-Ala2-Met5-enkephalinamide Potentiation | Rat | Sch 34826 | p.o. | MED = 1 mg/kg | |
| D-Ala2-Met5-enkephalinamide Potentiation | Mouse | This compound | s.c. | ED50 = 1.4 ng/kg | |
| Low Temperature Hot-Plate Test | Mouse | Sch 34826 | p.o. | MED = 30 mg/kg | |
| Acetic Acid-Induced Writhing Test | Mouse | Sch 34826 | p.o. | MED = 30 mg/kg | |
| Stress-Induced Analgesia Test | Rat | Sch 34826 | p.o. | MED = 10 mg/kg | |
| Modified Rat Yeast-Paw Test | Rat | Sch 34826 | p.o. | MED = 100 mg/kg | |
| Pregnancy-Induced Analgesia (Hot-Plate) | Mouse | This compound | s.c. | 150 mg/kg & 250 mg/kg |
p.o. - oral administration; s.c. - subcutaneous administration; ED50 - 50% effective dose; MED - minimal effective dose.
The analgesic effects of Sch 34826 are reversible by the opioid antagonist naloxone, confirming that its mechanism of action is mediated through the enhancement of endogenous opioid signaling.
Mechanism of Action: Enkephalin Signaling Pathway
This compound exerts its pharmacological effects by modulating the enkephalin signaling pathway. The following diagram illustrates the mechanism of action.
Caption: Mechanism of action of this compound in the enkephalin signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Neprilysin (Enkephalinase) Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against neprilysin using a radiolabeled substrate.
Caption: Workflow for the in vitro neprilysin inhibition assay.
Methodology:
-
Enzyme Preparation: A source of neprilysin is required, which can be a purified recombinant enzyme or a membrane preparation from a tissue known to express high levels of the enzyme (e.g., kidney or brain).
-
Substrate: A radiolabeled enkephalin, such as [³H]-Leu-enkephalin, is used as the substrate.
-
Inhibitor: this compound is prepared in a suitable buffer at various concentrations.
-
Assay: The enzyme, substrate, and inhibitor (or vehicle control) are incubated together in a suitable buffer (e.g., Tris-HCl) at 37°C for a defined period.
-
Reaction Termination: The enzymatic reaction is stopped, typically by the addition of an acid (e.g., HCl) or by boiling.
-
Product Separation: The radiolabeled product of the enzymatic reaction (e.g., [³H]-Tyr-Gly-Gly) is separated from the unreacted substrate. This can be achieved using techniques such as column chromatography (e.g., on a polystyrene resin column) or thin-layer chromatography (TLC).
-
Quantification: The amount of radiolabeled product is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Hot-Plate Test
The hot-plate test is a widely used method to assess the analgesic effects of drugs against thermally induced pain.
Methodology:
-
Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used. The apparatus is typically enclosed in a clear cylinder to keep the animal on the heated surface.
-
Animals: Mice or rats are used as experimental subjects.
-
Acclimation: Animals are acclimated to the testing room and the apparatus before the experiment.
-
Baseline Latency: The baseline latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded for each animal before drug administration. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Drug Administration: this compound or its prodrug Sch 34826 is administered to the test group, while a vehicle is administered to the control group.
-
Post-treatment Latency: At specific time points after drug administration, the latency to the nociceptive response is measured again.
-
Data Analysis: The analgesic effect is typically expressed as the percent of maximal possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
Acetic Acid-Induced Writhing Test
This test is used to evaluate the analgesic activity of compounds against chemically induced visceral pain.
Methodology:
-
Animals: Mice are typically used for this assay.
-
Drug Administration: The test compound (e.g., Sch 34826) or vehicle is administered to the animals, usually orally or intraperitoneally.
-
Induction of Writhing: After a predetermined period for drug absorption, a dilute solution of acetic acid (e.g., 0.6% in saline) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation: Immediately after the acetic acid injection, the animals are placed in an observation chamber, and the number of writhes is counted for a specific period (e.g., 15-30 minutes).
-
Data Analysis: The analgesic effect is determined by comparing the number of writhes in the drug-treated group to the vehicle-treated control group. The results are often expressed as the percentage of inhibition of writhing.
Conclusion
This compound is a potent and selective neprilysin inhibitor with demonstrated analgesic properties in preclinical models. Its development as the active metabolite of the orally available prodrug Sch 34826 represents a successful strategy to enhance the endogenous enkephalin system for pain management. The data and experimental protocols summarized in this technical guide provide a comprehensive resource for researchers and professionals in the field, facilitating further investigation into the therapeutic potential of this and similar compounds. The continued exploration of enkephalinase inhibitors holds promise for the development of novel analgesics with improved side-effect profiles compared to traditional opioid therapies.
References
The Enkephalinase Inhibitor Sch 32615: A Technical Overview of its Impact on Endogenous Enkephalins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Sch 32615, a potent inhibitor of the enzyme neutral endopeptidase (NEP), also known as enkephalinase. By preventing the degradation of endogenous enkephalins, this compound effectively enhances the natural pain-relief and neurotransmitter-modulating actions of these opioid peptides. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental processes.
Core Mechanism of Action
This compound exerts its effects by specifically inhibiting neutral endopeptidase (EC 3.4.24.11), a key enzyme responsible for the metabolic inactivation of enkephalins, including [Met⁵]- and [Leu⁵]-enkephalin. By blocking this enzymatic degradation, this compound leads to an accumulation of enkephalins in the synaptic cleft, thereby amplifying their interaction with opioid receptors and potentiating their physiological effects. This enhanced enkephalinergic tone is the foundation of this compound's pharmacological activity, most notably its analgesic properties.[1][2]
Quantitative Impact on Endogenous Enkephalins and Related Effects
While direct measurements of enkephalin concentration following this compound administration are not extensively reported in publicly available literature, studies on its orally active prodrug, SCH 34826, which is de-esterified to this compound in vivo, provide strong evidence of its effect on extracellular enkephalin levels.
Table 1: In Vitro and In Vivo Efficacy of this compound and its Prodrug
| Parameter | Value | Species/Model | Notes | Reference |
| This compound | ||||
| Ki for Met⁵-enkephalin degradation | 19.5 ± 0.9 nM | Isolated enkephalinase | Demonstrates high potency in blocking the target enzyme. | [3] |
| Analgesic ED₅₀ (parenteral) | 1.4 ng/kg s.c. | Mouse | Potentiation of D-Ala²-Met⁵-enkephalinamide analgesia. | [3] |
| Dose for increased dopamine metabolism | 1-100 mg/kg s.c. | Rat (nucleus accumbens) | Effect was dose-dependent and naloxone-reversible. | [2] |
| Antinociceptive ED₅₀ (intrathecal) | 40-83 nmol | Rat | Dependent on the specific nociceptive test (hot plate, tail flick, paw pressure). | |
| Antinociceptive ED₅₀ (intracerebral) | 6-17 µg | Rat | Microinjection into periaqueductal gray (PAG) and ventral medulla (VM). | |
| SCH 34826 (Prodrug) | ||||
| Effect on spinal perfusate [Met⁵]enkephalin-like immunoreactivity (MELI) | Up to 10-fold increase | Rat (spinal perfusates) | Dose-dependent increase in both resting and K⁺-evoked levels. | |
| Effect on tissue [Met⁵]enkephalin-like immunoreactivity (MELI) | No effect | Rat (brain and spinal cord) | Suggests the primary effect is on extracellular, not intracellular, enkephalin levels. |
Signaling Pathways and Experimental Visualization
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
The following sections describe the methodologies employed in key studies investigating the effects of this compound.
In Vivo Model of Surgery-Induced Analgesia
-
Objective: To determine if this compound enhances analgesia induced by surgical stress.
-
Animal Model: Male mice.
-
Anesthesia: Halothane.
-
Surgical Procedure: A midline incision was made on the anterior abdominal wall. The abdominal aorta was compressed against the vertebral column for 1 second, repeated three times at 5-second intervals.
-
Drug Administration: Immediately following surgery, animals were subcutaneously administered one of the following:
-
Vehicle (0.9% methylcellulose)
-
This compound (150 mg/kg)
-
Naloxone (5 mg/kg)
-
This compound (150 mg/kg) + Naloxone (5 mg/kg)
-
-
Analgesia Assessment: The hot-plate test was used to measure response latency. A baseline measurement was taken before any procedures. Subsequent measurements were taken at hourly intervals post-surgery.
-
Data Analysis: Hot-plate latencies were recorded, and the percentage of maximal possible effect (%MPE) was calculated. Statistical significance was determined using appropriate tests (e.g., ANOVA).
Assessment of Dopamine Metabolism
-
Objective: To evaluate the effect of this compound on dopaminergic neuron activity in different brain regions.
-
Animal Model: Male rats.
-
Drug Administration: this compound was administered subcutaneously at doses ranging from 1 to 100 mg/kg. In some experiments, the opioid antagonist naloxone (5 mg/kg, s.c.) was co-administered.
-
Tissue Collection: Animals were sacrificed 60 minutes after drug administration. The nucleus accumbens, striatum, and prefrontal cortex were dissected.
-
Neurochemical Analysis: The concentration of the major dopamine metabolite, dihydroxyphenylacetic acid (DOPAC), was measured in the brain tissue samples, likely using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: DOPAC levels in the drug-treated groups were compared to those in vehicle-treated controls to determine the effect on dopamine metabolism.
Intracerebral Microinjection for Antinociception
-
Objective: To identify specific brain regions where this compound exerts its antinociceptive effects.
-
Animal Model: Male rats with surgically implanted cannulae aimed at the periaqueductal gray (PAG), medial ventral medulla (VM), or amygdala (AM).
-
Drug Administration: this compound (1-30 µg) was microinjected unilaterally into the target brain region.
-
Nociceptive Testing: The hot-plate and tail-flick tests were used to assess the antinociceptive response. Latencies were measured before and at various time points after microinjection.
-
Data Analysis: Dose-response curves were generated, and ED₅₀ values were calculated. The effects were also tested for naloxone reversibility to confirm opioid receptor mediation.
Conclusion
References
- 1. An enkephalinase inhibitor, this compound, augments analgesia induced by surgery in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neutral endopeptidase-24.11 (enkephalinase) inhibitor, this compound, increases dopamine metabolism in the nucleus accumbens of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Targets of Sch 32615 in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch 32615 is a potent and selective inhibitor of the neutral endopeptidase 24.11, more commonly known as neprilysin or enkephalinase. It is the active metabolite of the orally administered prodrug, SCH 34826. Within the central nervous system (CNS), this compound exerts its effects by preventing the degradation of endogenous opioid peptides, primarily enkephalins. This technical guide provides a comprehensive overview of the biological targets of this compound in the CNS, detailing its binding affinity, selectivity, and the experimental methodologies used for its characterization.
Core Biological Target: Neprilysin (Enkephalinase)
The principal biological target of this compound in the CNS is neprilysin (EC 3.4.24.11), a zinc-dependent metalloprotease located on the surface of neurons. Neprilysin plays a crucial role in terminating the signaling of various peptides, including the endogenous opioids, enkephalins. By inhibiting neprilysin, this compound effectively increases the synaptic concentration and prolongs the action of enkephalins, leading to enhanced activation of opioid receptors and subsequent analgesic and other neuromodulatory effects.
Quantitative Analysis of Neprilysin Inhibition
The inhibitory potency of this compound against neprilysin has been quantified through in vitro enzymatic assays. The key parameter for its activity is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Target | Inhibitor | K_i_ (nM) | Substrate | Enzyme Source |
| Neprilysin (Enkephalinase) | This compound | 19.5 ± 0.9 | Met-enkephalin | Isolated Enkephalinase |
Table 1: Inhibitory Potency of this compound against Neprilysin
Selectivity Profile
A critical aspect of a drug's pharmacological profile is its selectivity for its intended target over other related enzymes or receptors. This compound has been demonstrated to be highly selective for neprilysin, with significantly lower affinity for other peptidases, even at high concentrations.
| Enzyme | Inhibitor | Concentration (µM) | % Inhibition |
| Aminopeptidase | This compound | up to 10 | No Inhibition |
| Diaminopeptidase III | This compound | up to 10 | No Inhibition |
| Angiotensin-Converting Enzyme (ACE) | This compound | up to 10 | No Inhibition |
Table 2: Selectivity of this compound against Other Peptidases [1]
Experimental Protocols
Neprilysin (Enkephalinase) Inhibition Assay
While the specific, detailed protocol used for the initial characterization of this compound is not extensively publicly documented, a representative protocol based on common methodologies of the time for determining enkephalinase activity is outlined below. This type of assay is crucial for determining the inhibitory constant (Ki) of compounds like this compound.
Objective: To determine the in vitro potency of this compound in inhibiting the degradation of a substrate (e.g., Met-enkephalin) by neprilysin.
Materials:
-
Enzyme Source: Partially purified neprilysin from rat brain tissue (e.g., striatum).
-
Substrate: Radiolabeled or fluorescently tagged enkephalin analog (e.g., [³H]-Leu-enkephalin or a fluorogenic substrate).
-
Inhibitor: this compound at various concentrations.
-
Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Reaction Termination Solution: Acidic solution (e.g., 0.1 M HCl) or other appropriate stop solution.
-
Detection Method: Scintillation counter (for radiolabeled substrates) or a fluorometer (for fluorogenic substrates), and High-Performance Liquid Chromatography (HPLC) for separation of substrate and product.
Procedure:
-
Enzyme Preparation: Homogenize rat brain striatum in cold buffer and prepare a crude membrane fraction by centrifugation. The membrane pellet, rich in neprilysin, is resuspended in the assay buffer.
-
Assay Setup: In a microcentrifuge tube or 96-well plate, combine the assay buffer, the enzyme preparation, and varying concentrations of this compound or vehicle control.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a specific time during which the enzyme is active (e.g., 20-30 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding the termination solution.
-
Product Quantification: Separate the uncleaved substrate from the cleaved product using a suitable method (e.g., chromatography). Quantify the amount of product formed.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined from this curve. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the substrate concentration and its affinity for the enzyme (Km).
In Vivo Analgesia Assessment: Hot-Plate Test
The hot-plate test is a standard behavioral assay to assess the analgesic properties of drugs in animal models. The analgesic effects of the prodrug of this compound, SCH 34826, were demonstrated to be naloxone-reversible, indicating an opioid-mediated mechanism.
Objective: To evaluate the analgesic effect of a test compound by measuring the latency of a thermal pain response.
Materials:
-
Hot-plate apparatus with adjustable temperature.
-
Animal subjects (e.g., mice or rats).
-
Test compound (this compound or its prodrug) and vehicle control.
-
Naloxone (opioid antagonist for mechanism confirmation).
-
Timer.
Procedure:
-
Acclimation: Acclimate the animals to the testing room and handling for several days before the experiment.
-
Baseline Latency: Determine the baseline pain response latency by placing each animal on the hot plate (e.g., set to 55°C) and measuring the time it takes for the animal to exhibit a pain response (e.g., licking a paw or jumping). A cut-off time is set (e.g., 30-60 seconds) to prevent tissue damage.
-
Drug Administration: Administer the test compound, vehicle, or a positive control (e.g., morphine) via the desired route (e.g., subcutaneous or oral).
-
Post-treatment Latency: At specific time points after drug administration, place the animals back on the hot plate and measure their response latency.
-
Mechanism Confirmation: To confirm the involvement of opioid receptors, a separate group of animals is pre-treated with naloxone before the administration of the test compound.
-
Data Analysis: The analgesic effect is typically expressed as the percent of maximum possible effect (%MPE) or as an increase in the response latency compared to the baseline. ED50 (the dose that produces 50% of the maximum effect) or MED (minimum effective dose) values can be calculated.
Signaling Pathways and Workflows
Enkephalin Signaling Pathway in the CNS
The following diagram illustrates the mechanism of action of this compound within the enkephalin signaling pathway, leading to pain modulation.
References
In-Depth Technical Guide to Sch 32615: A Potent Enkephalinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sch 32615 is a potent and selective inhibitor of the enzyme neutral endopeptidase (NEP), also known as enkephalinase. By preventing the degradation of endogenous enkephalins, this compound enhances the activity of the endogenous opioid system, leading to analgesic and other physiological effects. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to support further research and development.
Chemical Structure and Properties
This compound is the active metabolite of the orally administered prodrug Sch 34826. In vivo, Sch 34826 is de-esterified to form this compound.
IUPAC Name: N-[L-(-1-carboxy-2-phenyl)ethyl]-L-phenylalanyl-beta-alanine
Molecular Formula: C₂₁H₂₄N₂O₅
Molecular Weight: 384.43 g/mol
CAS Number: 83861-02-3
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₄N₂O₅ | N/A |
| Molecular Weight | 384.43 g/mol | N/A |
| CAS Number | 83861-02-3 | N/A |
Pharmacological Properties
| Parameter | Value | Species/Assay Conditions | Reference |
| Kᵢ for Enkephalinase | 19.5 ± 0.9 nM | In vitro, inhibition of Met⁵-enkephalin degradation | [1] |
| Analgesic ED₅₀ (parenteral) | 1.4 ng/kg s.c. | Mouse, potentiation of D-Ala²-Met⁵-enkephalinamide | [1] |
| Oral Activity | Ineffective up to 30 mg/kg p.o. | Mouse, potentiation of D-Ala²-Met⁵-enkephalinamide | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by inhibiting neutral endopeptidase (NEP), a key enzyme responsible for the breakdown of enkephalins.[2][3] Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation and other neurological processes. By inhibiting NEP, this compound increases the synaptic concentration and prolongs the action of enkephalins. These elevated levels of enkephalins then lead to increased activation of opioid receptors, primarily mu (µ) and delta (δ) receptors, resulting in analgesia and other opioid-mediated effects. The analgesic effects of this compound can be blocked by the opioid antagonist naloxone, confirming its mechanism of action through the opioid system.
Key Experiments and Methodologies
Enkephalinase Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the degradation of enkephalins by neutral endopeptidase.
Protocol Summary: A detailed experimental protocol for the enkephalinase inhibition assay used to determine the Kᵢ of this compound is not explicitly provided in the searched literature. However, a general methodology can be inferred:
-
Enzyme Preparation: Isolation and purification of neutral endopeptidase (enkephalinase) from a suitable tissue source (e.g., rat brain striatum).
-
Substrate: Use of a labeled or unlabeled enkephalin, such as Met⁵-enkephalin, as the substrate for the enzyme.
-
Incubation: The enzyme, substrate, and varying concentrations of this compound are incubated together under controlled conditions (temperature, pH, time).
-
Detection: The amount of substrate degradation is quantified. This can be achieved by measuring the appearance of a degradation product or the disappearance of the substrate using techniques like high-performance liquid chromatography (HPLC) or radiometric assays.
-
Data Analysis: The inhibitor concentration that produces 50% inhibition (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also requires knowledge of the substrate concentration and its Michaelis-Menten constant (Kₘ) for the enzyme.
In Vivo Analgesia Assessment (Hot-Plate Test)
Objective: To evaluate the analgesic effect of this compound in animal models.
Protocol Summary: The hot-plate test is a common method to assess the response to thermal pain and is sensitive to centrally acting analgesics.
-
Apparatus: A commercially available hot-plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.
-
Animals: Mice or rats are typically used for this assay.
-
Procedure:
-
A baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each animal before drug administration.
-
Animals are administered this compound (or its prodrug Sch 34826) or a vehicle control, typically via subcutaneous or oral routes.
-
At specified time points after drug administration, the animals are placed on the hot plate, and the latency to the nociceptive response is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED₅₀ (the dose that produces 50% of the maximal effect) can then be determined.
Pharmacokinetics
Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, Excretion - ADME) for this compound are not extensively reported in the available literature. It is known that this compound is the active metabolite of the orally administered prodrug Sch 34826. This prodrug approach is designed to improve the oral bioavailability of this compound, which itself has been shown to be inactive when administered orally. The parenteral administration of this compound demonstrates its high potency, suggesting that its lack of oral activity is likely due to poor absorption or significant first-pass metabolism.
Discussion and Future Directions
This compound is a valuable research tool for investigating the role of the endogenous opioid system in various physiological and pathological processes. Its high potency and selectivity for neutral endopeptidase make it a suitable compound for in vitro and in vivo studies. The development of its prodrug, Sch 34826, has enabled the exploration of its effects following oral administration.
Future research could focus on a more detailed characterization of the pharmacokinetic profile of this compound to better understand its absorption, distribution, metabolism, and excretion. Further studies could also explore the therapeutic potential of enkephalinase inhibitors like this compound in a broader range of conditions beyond pain, such as mood disorders and substance abuse, where the endogenous opioid system is implicated. Additionally, a full elucidation of its chemical structure through modern analytical techniques and its publication would be highly beneficial to the scientific community.
References
- 1. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of enkephalinergic systems in substance use disorders [frontiersin.org]
- 3. The role of enkephalinergic systems in substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research Applications for Sch 32615: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch 32615 is a potent and selective inhibitor of the enzyme neprilysin, also known as enkephalinase or neutral endopeptidase (NEP). Neprilysin is a zinc-dependent metalloprotease responsible for the degradation of several endogenous peptides, most notably the enkephalins, which are endogenous opioid peptides involved in pain modulation. By inhibiting neprilysin, this compound effectively increases the local concentrations of enkephalins, thereby potentiating their analgesic effects. This technical guide provides an in-depth overview of the early-stage research applications of this compound, focusing on its mechanism of action, relevant quantitative data, and detailed experimental protocols for its investigation.
Mechanism of Action: Neprilysin Inhibition
This compound exerts its pharmacological effects by competitively inhibiting neprilysin. This enzyme is strategically located on the plasma membrane of various cells, where it cleaves and inactivates a range of signaling peptides. The primary consequence of neprilysin inhibition by this compound is the protection of enkephalins (Met-enkephalin and Leu-enkephalin) from degradation. The elevated levels of enkephalins lead to enhanced activation of opioid receptors (mu, delta, and kappa), which are G-protein coupled receptors. This activation triggers a cascade of intracellular events, including the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, inhibition of voltage-gated calcium channels, and activation of inwardly rectifying potassium channels. The net effect is a reduction in neuronal excitability and the inhibition of neurotransmitter release, which underlies the analgesic and other central nervous system effects of this compound.
Beyond enkephalins, neprilysin also degrades other bioactive peptides such as substance P, a key mediator of pain and inflammation. Therefore, inhibition of neprilysin by this compound can also modulate the activity of these other peptide systems, contributing to its overall pharmacological profile. This compound is the active, de-esterified form of the orally active prodrug SCH 34826.[1]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in early-stage research.
| Parameter | Value | Species | Assay Condition |
| In Vitro Efficacy | |||
| Ki (Neprilysin) | 19.5 ± 0.9 nM | - | Inhibition of Met5-enkephalin degradation |
| In Vivo Efficacy (Analgesia) | |||
| ED50 (parenteral) | 1.4 ng/kg (s.c.) | Mouse | Potentiation of D-Ala2-Met5-enkephalinamide |
| MED (oral, as prodrug) | 1 mg/kg | Rat | Potentiation of D-Ala2-Met5-enkephalinamide |
| MED (oral, as prodrug) | 30 mg/kg | Mouse | Low temperature hot-plate test |
| MED (oral, as prodrug) | 30 mg/kg | Mouse | Acetic acid-induced writhing test |
| MED (oral, as prodrug) | 10 mg/kg | Rat | Stress-induced analgesia test |
| MED (oral, as prodrug) | 100 mg/kg | Rat | Modified yeast-paw test |
Experimental Protocols
In Vitro Neprilysin (Enkephalinase) Inhibition Assay
This protocol is adapted from commercially available neprilysin activity assay kits and can be used to determine the inhibitory potency of this compound.
Materials:
-
Recombinant human neprilysin
-
Neprilysin assay buffer (e.g., 50 mM Tris, pH 7.5)
-
Fluorogenic neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~328/393 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in neprilysin assay buffer to create a range of inhibitor concentrations.
-
In a 96-well microplate, add the following to each well:
-
Neprilysin assay buffer
-
This compound solution (or vehicle for control)
-
Recombinant human neprilysin solution
-
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic neprilysin substrate to each well.
-
Immediately begin monitoring the fluorescence intensity in a kinetic mode at 37°C for at least 30 minutes.
-
Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve) for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
In Vivo Analgesia Assessment: Hot-Plate Test in Mice
This protocol is based on studies investigating the analgesic effects of this compound.
Materials:
-
Hot-plate apparatus with adjustable temperature
-
Male Swiss-Webster mice (20-25 g)
-
This compound solution (for subcutaneous injection)
-
Vehicle control (e.g., saline)
-
Timer
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Set the hot-plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).
-
Gently place a mouse on the hot plate and immediately start the timer.
-
Observe the mouse for signs of nociception, such as licking a hind paw or jumping.
-
Stop the timer at the first sign of nociception and record the latency. This is the baseline latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established. If the mouse does not respond by the cut-off time, it should be removed from the hot plate, and the cut-off time recorded as its latency.
-
Administer this compound or vehicle control subcutaneously.
-
At predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes), repeat the hot-plate test for each mouse.
-
The analgesic effect is determined by a significant increase in the post-drug latency compared to the baseline and vehicle control latencies.
In Vivo Assessment of Airway Responses in Guinea Pigs
This protocol outlines a general procedure for assessing the effect of this compound on airway responses, which can be adapted from studies on neprilysin's role in the respiratory system.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
Anesthetic (e.g., urethane)
-
Tracheal cannula
-
Ventilator
-
Aerosol delivery system
-
Pressure transducer to measure pulmonary inflation pressure
-
This compound solution (for intravenous or aerosol administration)
-
Bronchoconstrictor agent (e.g., substance P or methacholine)
Procedure:
-
Anesthetize the guinea pig and perform a tracheotomy to insert a tracheal cannula.
-
Mechanically ventilate the animal at a constant tidal volume and frequency.
-
Monitor and record the baseline pulmonary inflation pressure.
-
Administer this compound or vehicle control via the desired route (e.g., intravenous injection or aerosol inhalation).
-
After a suitable pre-treatment time, challenge the animal with an aerosolized bronchoconstrictor agent.
-
Continuously record the pulmonary inflation pressure during and after the bronchoconstrictor challenge.
-
The effect of this compound is determined by a potentiation of the bronchoconstrictor-induced increase in pulmonary inflation pressure, indicating that neprilysin plays a role in degrading the bronchoconstrictor agent. Measurements of pulmonary conductance and dynamic compliance can also be made using appropriate equipment and software to provide a more detailed assessment of airway mechanics.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of neprilysin and its substrates, particularly the enkephalins. Its potent and selective inhibitory activity makes it suitable for a range of in vitro and in vivo studies aimed at understanding pain mechanisms, opioid signaling, and the modulation of other peptide-mediated processes. The experimental protocols provided in this guide offer a starting point for researchers to explore the diverse applications of this compound in early-stage drug discovery and development.
References
The Role of Enkephalinase in Pain Pathways: A Technical Guide
Executive Summary: The endogenous opioid system, a cornerstone of the body's intrinsic pain modulation circuitry, relies on signaling by opioid peptides such as enkephalins. The potency and duration of this endogenous analgesia are tightly regulated by enzymatic degradation. Enkephalinases, primarily neprilysin (NEP) and aminopeptidase N (APN), are key metalloproteases responsible for the rapid inactivation of enkephalins in the synaptic cleft. Inhibiting these enzymes presents a compelling therapeutic strategy to enhance and prolong the body's natural pain-relieving mechanisms. This guide provides a detailed examination of the role of enkephalinase in pain pathways, the mechanism of action of enkephalinase inhibitors, quantitative data on their efficacy, and detailed protocols for their evaluation, aimed at researchers, scientists, and drug development professionals.
The Endogenous Opioid System and Pain Modulation
Pain is a complex sensory and emotional experience crucial for survival, yet chronic pain remains a significant clinical challenge. The body possesses an endogenous opioid system that naturally modulates nociceptive signals. This system comprises opioid peptides (enkephalins, endorphins, and dynorphins), their corresponding G protein-coupled receptors (μ, δ, and κ), and the enzymes that regulate peptide signaling.[1][2] Enkephalins, released in response to painful or stressful stimuli, act as neurotransmitters in both the central and peripheral nervous systems to attenuate pain perception.[1][3] They bind to opioid receptors, primarily the delta-opioid receptor (DOR) and to a lesser extent the mu-opioid receptor (MOR), leading to the inhibition of pain signal transmission.[3]
Enkephalin Signaling in Nociceptive Pathways
Enkephalins exert their analgesic effects at multiple levels of the nervous system.
-
Spinal Level (Ascending Pathway): In the dorsal horn of the spinal cord, primary afferent neurons release excitatory neurotransmitters like glutamate and substance P upon tissue damage, transmitting pain signals to higher brain centers. Interneurons release enkephalins, which bind to presynaptic opioid receptors on the primary afferent terminals, inhibiting the release of these excitatory neurotransmitters. They also bind to postsynaptic receptors on second-order neurons, causing hyperpolarization and reducing the propagation of the pain signal up the spinothalamic tract.
-
Supraspinal Level (Descending Pathway): Enkephalins also activate descending pain-modulating pathways. By acting on structures like the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM), they can disinhibit pathways that ultimately suppress nociceptive transmission at the spinal level.
The physiological action of enkephalins is short-lived due to their rapid breakdown by peptidases in the synaptic cleft. This rapid inactivation finely tunes their signaling but also limits their therapeutic potential if harnessed directly.
Enkephalinase: The Regulatory Gatekeeper
The term "enkephalinase" refers to the enzymes responsible for hydrolyzing and inactivating enkephalins. The two primary enzymes are:
-
Neprilysin (NEP): Also known as neutral endopeptidase (NEP) or CD10, this zinc-metallopeptidase cleaves enkephalins at the Gly-Phe bond. It is widely distributed throughout the body and is a major enkephalin-degrading enzyme in the brain.
-
Aminopeptidase N (APN): Also known as CD13, APN cleaves the N-terminal Tyr-Gly bond of enkephalins.
The concerted action of these enzymes ensures that the analgesic signal provided by enkephalins is terminated swiftly, preventing over-inhibition of neuronal circuits.
Therapeutic Strategy: Enkephalinase Inhibition
Instead of administering exogenous opioids, which can lead to tolerance, dependence, and respiratory depression, an alternative strategy is to enhance the body's own pain-control system. This is achieved through the use of enkephalinase inhibitors (EIs).
Mechanism of Action
EIs work by blocking the active sites of NEP and/or APN, preventing them from breaking down enkephalins. This action increases the half-life and concentration of endogenous enkephalins in the synaptic cleft, leading to a more sustained and potent activation of opioid receptors. A key advantage of this approach is its site-specificity; EIs amplify the analgesic effect only where and when enkephalins are being physiologically released in response to a painful stimulus. This "on-demand" enhancement is postulated to be the reason for the reduced side-effect profile compared to exogenous opioids, which activate receptors globally.
Dual Enkephalinase Inhibitors (DENKIs)
Because both NEP and APN are involved in enkephalin catabolism, compounds that inhibit both enzymes simultaneously—known as dual enkephalinase inhibitors (DENKIs)—have been found to be more effective than those that inhibit only one. Compounds like RB-101 and PL37 are examples of DENKIs that have shown significant analgesic effects in preclinical models.
Preclinical and Clinical Evidence
The analgesic potential of enkephalinase inhibitors has been demonstrated in numerous animal models and early human trials.
Quantitative Data on Inhibitor Potency and Efficacy
The potency of enkephalinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitory constant (Kᵢ), while in vivo efficacy is often measured by the median effective dose (ED₅₀) required to produce an analgesic effect in a specific pain model.
| Compound | Inhibitor Type | Target(s) | Potency (IC₅₀ / Kᵢ) | Source |
| Sacubitril (active metabolite LBQ657) | Single EI | NEP | IC₅₀ = 5 nM | |
| VGCGRRYCSN | Single EI | APN | IC₅₀ = 2.01 µM | |
| G4 Peptide | Single EI | APN | Kᵢ = 21 nM | |
| Thiorphan | Single EI | NEP | IC₅₀ = 1.8 nM | |
| Bestatin | Single EI | APN | IC₅₀ = 4.48 µM | |
| RB-101 | DENKI (Prodrug) | NEP & APN | Not directly applicable (prodrug) | |
| PL37 | DENKI | NEP & APN | Not specified |
Table 1: In Vitro Potency of Selected Enkephalinase Inhibitors.
| Compound | Animal Model | Pain Type | Route | Efficacy (ED₅₀) | Source |
| Racecadotril (Ecadotril) | Mouse Hot-Plate | Thermal | i.v. | 0.4 mg/kg | |
| Racecadotril (Retorphan) | Mouse Hot-Plate | Thermal | i.v. | 0.8 mg/kg | |
| PL37 | Rat ISDN Model | Migraine (Mechanical Allodynia) | Oral | 1.1 mg/kg | |
| PL37 | Mouse Restraint Stress Model | Migraine (Mechanical Allodynia) | i.v. | Effective at 10 mg/kg (ED₅₀ not stated) | |
| PL37 | Mouse Restraint Stress Model | Migraine (Mechanical Allodynia) | Oral | Effective at 20 mg/kg (ED₅₀ not stated) |
Table 2: In Vivo Analgesic Efficacy of Selected Enkephalinase Inhibitors.
Key Experimental Protocols
Evaluating novel enkephalinase inhibitors requires a combination of in vitro enzymatic assays and in vivo behavioral models of pain.
In Vitro: Measuring Neprilysin (NEP) Inhibitory Activity
This protocol describes a common fluorometric assay to determine the IC₅₀ of a test compound against NEP.
-
Principle: Active NEP cleaves a specific, non-fluorescent substrate (e.g., an Abz-based peptide) to release a fluorescent product (Abz), which can be quantified. An inhibitor will reduce the rate of this reaction.
-
Materials:
-
Recombinant human Neprilysin
-
NEP Assay Buffer (e.g., 50 mM Tris, pH 7.4)
-
Fluorogenic NEP Substrate
-
Test Inhibitor Compound (serial dilutions)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (e.g., Ex/Em = 330/430 nm)
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in NEP Assay Buffer. Reconstitute the NEP enzyme and substrate according to the manufacturer's instructions.
-
Reaction Setup: To each well of the 96-well plate, add:
-
NEP Assay Buffer
-
A specific volume of the test inhibitor dilution (or buffer for control wells).
-
A specific volume of the reconstituted NEP enzyme solution.
-
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the NEP substrate solution to all wells to start the reaction. Mix gently.
-
Measurement: Immediately place the plate in the fluorescence reader, pre-heated to 37°C. Measure the fluorescence intensity in kinetic mode for 60-120 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition [(V₀ control - V₀ inhibitor) / V₀ control] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value. The Kᵢ can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.
-
In Vivo: Spinal Nerve Ligation (SNL) Model for Neuropathic Pain
The SNL or "Chung" model is a widely used surgical model in rats to induce long-lasting signs of neuropathic pain, such as mechanical allodynia.
-
Principle: Tight ligation of the L5 and L6 spinal nerves produces peripheral nerve injury, leading to hypersensitivity in the corresponding paw, mimicking human neuropathic pain conditions.
-
Procedure (Rat):
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Surgery: Make a dorsal midline incision to expose the L6 transverse process. Carefully remove the transverse process to visualize the L4, L5, and L6 spinal nerves.
-
Ligation: Isolate the L5 and L6 spinal nerves and tightly ligate them with a silk suture.
-
Closure: Close the muscle layer with sutures and the skin incision with wound clips.
-
Post-operative Care: Administer post-operative analgesics and allow the animal to recover for 3-7 days. The development of neuropathic pain behaviors is typically assessed starting several days after surgery.
-
In Vivo: Von Frey Test for Mechanical Allodynia
This test is used in conjunction with models like SNL to quantify mechanical sensitivity.
-
Principle: Calibrated monofilaments (von Frey hairs) are applied to the plantar surface of the animal's paw to determine the force threshold required to elicit a withdrawal reflex. A lower withdrawal threshold in the injured paw compared to the contralateral or a sham-operated paw indicates mechanical allodynia.
-
Apparatus:
-
A set of von Frey filaments of varying stiffness (calibrated to deliver specific forces).
-
An elevated testing platform with a wire mesh floor, allowing access to the animal's paws.
-
Individual enclosures to hold the animals on the mesh floor.
-
-
Procedure:
-
Acclimation: Place the animal in the enclosure on the mesh platform and allow it to acclimate for at least 15-30 minutes.
-
Stimulation: Begin with a mid-range filament (e.g., delivering ~4g of force). Apply the filament perpendicularly to the plantar surface of the hind paw until it just buckles, and hold for 3-5 seconds.
-
Response: A positive response is a brisk withdrawal, shaking, or licking of the paw.
-
Threshold Determination (Up-Down Method):
-
If there is no response, the next stimulus is applied with a stronger filament.
-
If there is a positive response, the next stimulus is applied with a weaker filament.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold using the formula described by Chaplan et al. (1994).
-
-
-
Data Analysis: The 50% paw withdrawal threshold (in grams) is calculated for both the ipsilateral (injured) and contralateral (uninjured) paws. The analgesic effect of a test compound is demonstrated by a significant increase in the withdrawal threshold of the ipsilateral paw.
Conclusion and Future Directions
Enkephalinases are critical regulators of endogenous opioid signaling and represent a validated target for the development of novel analgesics. By inhibiting the degradation of naturally released enkephalins, DENKIs offer a promising therapeutic approach that may provide effective pain relief with a superior safety profile compared to conventional opioids. Future research should focus on developing orally bioavailable inhibitors with optimized pharmacokinetic profiles and further exploring their efficacy across a broader range of chronic pain conditions in clinical settings. The continued investigation into this "on-demand" analgesic strategy holds the potential to significantly improve the management of chronic pain.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Sch 32615
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for conducting in vivo studies with Sch 32615, a potent enkephalinase inhibitor. The information is compiled from various scientific publications and is intended to guide researchers in designing and executing robust preclinical investigations.
Introduction
This compound is the active metabolite of the orally available prodrug Sch 34826. It functions as a powerful inhibitor of neutral endopeptidase (NEP), also known as enkephalinase, the primary enzyme responsible for the degradation of endogenous opioid peptides called enkephalins. By preventing the breakdown of enkephalins, this compound effectively increases their concentration in the synaptic cleft, leading to enhanced activation of opioid receptors and subsequent analgesic and other physiological effects. Due to its poor oral bioavailability, this compound is typically administered parenterally in in vivo studies.
Mechanism of Action
This compound exerts its effects by inhibiting the enzymatic activity of neutral endopeptidase (NEP). This inhibition prevents the metabolic inactivation of enkephalins, which are endogenous pentapeptides that bind to opioid receptors. The resulting increase in enkephalin levels potentiates their natural analgesic and other opioid-mediated effects. This mechanism offers a therapeutic advantage by amplifying the body's own pain-control system.
Data Presentation
In Vitro Activity
| Compound | Target | Assay | Ki (nM) |
| This compound | Enkephalinase | Met5-enkephalin degradation | 19.5 ± 0.9 |
Note: this compound shows high selectivity, with no significant inhibition of aminopeptidase, diaminopeptidase III, or angiotensin-converting enzyme at concentrations up to 10 µM[1].
In Vivo Analgesic Efficacy
| Species | Analgesia Model | Administration Route | Dosage | Effect |
| Mouse | Acetic Acid-Induced Writhing | Intravenous (IV) | 3 mg/kg | Minimal Effective Dose (MED) |
| Mouse | Hot-Plate Test (Pregnancy-Induced Analgesia) | Subcutaneous (s.c.) | 50, 150, 250 mg/kg | Dose-dependent enhancement of analgesia |
| Rat | Yeast Inflamed-Paw Test | Intravenous (IV) | 10 mg/kg | Minimal Effective Dose (MED) |
In Vivo Airway Response Study
| Species | Model | Administration Route | Dosage | Effect |
| Guinea Pig | Substance P-induced bronchoconstriction | Intravenous (IV) | 1 mg/kg | Potentiated airway response when combined with an ACE inhibitor |
Experimental Protocols
General Considerations
-
Animal Models: Common rodent models for analgesic studies include mice (e.g., Swiss albino, CD-1) and rats (e.g., Sprague-Dawley, Wistar). For airway response studies, guinea pigs are frequently used.
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Acclimatization: Animals should be allowed to acclimatize to the laboratory environment for at least one week before the commencement of experiments.
-
Drug Formulation: Due to its poor oral bioavailability, this compound requires parenteral administration.
-
Vehicle for Subcutaneous (s.c.) Injection: A 0.9% methylcellulose solution has been reported. Other common vehicles for subcutaneous injection include sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS).
-
Vehicle for Intravenous (i.v.) Injection: this compound should be dissolved in a vehicle suitable for intravenous administration, such as sterile saline. The final solution should be filtered through a 0.22 µm syringe filter before injection.
-
-
Route of Administration: The choice of administration route (intravenous or subcutaneous) will depend on the desired pharmacokinetic profile for the study.
Protocol 1: Acetic Acid-Induced Writhing Test in Mice
This protocol is designed to evaluate the peripheral analgesic activity of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Acetic acid solution (0.6% in distilled water)
-
Male Swiss albino mice (20-25 g)
-
Syringes and needles for administration
-
Observation chambers
Procedure:
-
Animal Groups: Divide the mice into at least three groups: Vehicle control, this compound treated, and a positive control (e.g., a standard analgesic).
-
Drug Administration: Administer this compound (e.g., 3 mg/kg) or vehicle intravenously via the tail vein.
-
Pre-treatment Time: Allow a pre-treatment period of 15-30 minutes for drug distribution.
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally into each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 10 minutes.
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition of writhing is calculated using the formula: [(Mean writhes in control - Mean writhes in treated group) / Mean writhes in control] x 100.
Protocol 2: Hot-Plate Test in Mice
This protocol assesses the central analgesic effects of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% methylcellulose)
-
Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)
-
Male CD-1 mice (25-30 g)
-
Syringes and needles for administration
Procedure:
-
Baseline Latency: Determine the baseline pain threshold for each mouse by placing it on the hot plate and recording the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Animal Groups: Group the animals based on their baseline latencies to ensure a balanced distribution.
-
Drug Administration: Administer this compound (e.g., 50, 150, 250 mg/kg) or vehicle subcutaneously.
-
Post-treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place each mouse on the hot plate and record the response latency.
-
Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline or as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Protocol 3: Yeast-Induced Paw Edema in Rats
This protocol evaluates the anti-inflammatory and anti-hyperalgesic effects of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Brewer's yeast suspension (e.g., 10% w/v in sterile saline)
-
Plethysmometer or calipers to measure paw volume/thickness
-
Male Sprague-Dawley rats (150-200 g)
-
Syringes and needles for administration
Procedure:
-
Baseline Paw Volume: Measure the initial volume of the right hind paw of each rat.
-
Induction of Inflammation: Inject a small volume (e.g., 0.1 mL) of the yeast suspension into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) after yeast injection to establish the inflammatory response.
-
Drug Administration: In a separate experiment, administer this compound (e.g., 10 mg/kg) or vehicle intravenously at a predetermined time relative to the yeast injection (e.g., concurrently or at the peak of inflammation).
-
Post-treatment Paw Volume: Measure the paw volume at the same time intervals after drug administration.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated group compared to the control group at each time point.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound are not extensively available in the public domain. However, as a parenterally administered enkephalinase inhibitor, its pharmacokinetic profile is expected to be characterized by:
-
Rapid Distribution: Following intravenous administration, the compound is likely to distribute quickly into various tissues.
-
Metabolism: this compound is the active metabolite of Sch 34826, suggesting it may undergo further metabolism before excretion.
-
Elimination: The primary route of elimination is likely to be renal.
For a comprehensive pharmacokinetic assessment, a dedicated study in the target species would be required, measuring plasma concentrations of this compound at multiple time points after intravenous and potentially subcutaneous administration to determine parameters such as Cmax, Tmax, half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Conclusion
This compound is a valuable research tool for investigating the role of the endogenous opioid system in various physiological processes, particularly in pain modulation. The protocols outlined in these application notes provide a framework for conducting in vivo studies to assess its analgesic and other potential therapeutic effects. Researchers should adapt these protocols to their specific experimental needs and adhere to strict ethical guidelines for animal research.
References
Preparation of Sch 32615 for Subcutaneous Injection in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and subcutaneous administration of Sch 32615, an enkephalinase inhibitor, in mice for research purposes. The following protocols are based on published studies and general best practices for rodent handling and injection techniques.
Overview and Pre-Formulation Considerations
This compound is an inhibitor of enkephalinase, the enzyme responsible for the degradation of endogenous enkephalins.[1][2] For in vivo studies in mice, subcutaneous (SC) administration is a common route for sustained release and systemic effects. Proper preparation of this compound is critical to ensure accurate dosing, minimize animal discomfort, and obtain reliable experimental results.
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C21H24N2O5 | DC Chemicals |
| Molecular Weight | 384.43 g/mol | DC Chemicals |
| Appearance | Solid | DC Chemicals |
| Water Solubility | No data available | DC Chemicals |
| Storage (Powder) | -20°C | DC Chemicals |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | DC Chemicals |
Due to the lack of data on its aqueous solubility, this compound requires a suitable vehicle for subcutaneous injection. Published research indicates that a suspension in 0.9% methylcellulose is a viable option for subcutaneous administration in mice.[1]
Experimental Protocols
Preparation of this compound in 0.9% Methylcellulose
This protocol is adapted from a study that successfully administered this compound subcutaneously to mice at a dose of 150 mg/kg.[1]
Materials:
-
This compound powder
-
0.9% (w/v) Methylcellulose in sterile water or saline
-
Sterile microcentrifuge tubes or vials
-
Sterile pestle for homogenization (optional)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and vehicle.
-
Determine the desired final concentration of the this compound suspension. For example, to administer a dose of 150 mg/kg in an injection volume of 10 mL/kg, a concentration of 15 mg/mL is required.
-
Amount of this compound (mg) = Desired concentration (mg/mL) x Total volume of suspension (mL)
-
-
Weigh the this compound powder accurately using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Add a small amount of the 0.9% methylcellulose vehicle to the powder to create a paste. This can be done by adding a volume of vehicle approximately equal to the volume of the powder.
-
Homogenize the paste. Use a sterile pestle to gently grind the paste against the side of the tube to break up any clumps and ensure a fine, uniform suspension. Alternatively, vigorous vortexing can be used.
-
Gradually add the remaining volume of the 0.9% methylcellulose vehicle while continuously vortexing to ensure the suspension is homogenous.
-
Optional: Sonicate the suspension. For difficult-to-suspend compounds, brief sonication in a bath sonicator can help to create a more uniform particle size distribution. Avoid overheating the sample.
-
Visually inspect the suspension for any large aggregates. The final product should be a uniform, milky suspension.
-
Store the suspension appropriately. If not used immediately, store at 2-8°C and protect from light. It is recommended to prepare the suspension fresh on the day of the experiment. Before each injection, vortex the suspension thoroughly to ensure uniform distribution of the compound.
Subcutaneous Injection Procedure in Mice
This is a general protocol for subcutaneous injection in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound suspension
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol for disinfection
-
Appropriate mouse restraint device (optional)
Procedure:
-
Restrain the mouse. Gently grasp the mouse by the loose skin at the scruff of the neck. This will create a "tent" of skin.
-
Prepare the injection site. While not always necessary, the injection site can be wiped with 70% ethanol.
-
Draw the this compound suspension into the syringe. Ensure the suspension is well-mixed before drawing it up.
-
Insert the needle. With the bevel facing up, insert the needle into the base of the skin tent, parallel to the spine. Be careful not to puncture the underlying muscle tissue.
-
Aspirate briefly. Gently pull back on the plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and try a new injection site with a fresh needle.
-
Inject the suspension. Slowly and steadily depress the plunger to administer the full dose.
-
Withdraw the needle. Remove the needle and gently apply pressure to the injection site with a sterile gauze pad if any bleeding occurs.
-
Return the mouse to its cage and monitor for any adverse reactions.
Data Presentation
The following table summarizes the reported dosages of this compound administered subcutaneously in mice from published studies.
| Study | Mouse Strain | Dose (mg/kg) | Vehicle | Key Finding |
| Gist et al., 1995 | Not Specified | 50, 150, 250 | Not Specified | Enhanced pregnancy-induced analgesia |
| Dionne et al., 1995 | Not Specified | 150 | 0.9% Methylcellulose | Augmented surgery-induced analgesia[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing and administering this compound to mice.
Caption: Workflow for this compound preparation and administration.
Signaling Pathway (Conceptual)
The following diagram illustrates the conceptual signaling pathway affected by this compound.
Caption: this compound inhibits enkephalinase, increasing enkephalin levels.
References
Intrathecal Administration of Sch 32615 in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sch 32615 is a potent inhibitor of neutral endopeptidase 24.11 (NEP), also known as enkephalinase, an enzyme responsible for the degradation of endogenous opioid peptides such as enkephalins.[1][2] Intrathecal (i.t.) administration of this compound in rats has been demonstrated to produce significant, dose-dependent antinociceptive effects across various pain modalities, including thermal and mechanical stimuli.[3] This analgesic effect is mediated by the potentiation of endogenous opioid signaling in the spinal cord and is reversible by the opioid antagonist naloxone.[3][4] Notably, at effective analgesic doses, intrathecal this compound does not induce motor dysfunction or catalepsy, suggesting a favorable side-effect profile compared to direct opioid agonists. These findings highlight the therapeutic potential of targeting enkephalinase in the spinal cord for the management of pain.
Data Presentation
Table 1: Antinociceptive Efficacy of Intrathecal this compound in Rats
| Nociceptive Test | This compound ED₅₀ (nmol, i.t.) |
| 49°C Hot Plate | 40 |
| 52°C Hot Plate | 74 |
| Tail Flick | 68 |
| Paw Pressure | 83 |
| Data synthesized from a study where this compound was administered intrathecally in a dose range of 16-320 nmol. A dose of 320 nmol produced a submaximal effect, with no further increase in analgesia observed at higher doses. |
Table 2: Comparative Antinociceptive Efficacy of Intrathecal Morphine in Rats
| Nociceptive Test | Morphine ED₅₀ (nmol, i.t.) |
| 49°C Hot Plate | 0.2 |
| 52°C Hot Plate | 0.8 |
| Tail Flick | 0.9 |
| Paw Pressure | 0.6 |
| Data from the same study for comparison, with morphine administered in a dose range of 0.1-10 nmol. The maximum dose of morphine resulted in a complete blockade of the nociceptive response. |
Signaling Pathway
Caption: Mechanism of action of this compound in the spinal cord.
Experimental Protocols
Intrathecal Catheter Implantation in Rats
This protocol is a generalized procedure for chronic intrathecal catheter placement to allow for direct drug administration to the spinal cord.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, scissors, forceps)
-
Polyethylene tubing (PE-10)
-
Dental cement
-
Sutures
-
Saline
Procedure:
-
Anesthetize the rat and shave the surgical area over the cisterna magna.
-
Place the animal in a stereotaxic frame and make a midline incision to expose the atlanto-occipital membrane.
-
Carefully incise the membrane with the tip of a scalpel blade.
-
Gently insert a pre-measured length of PE-10 tubing into the subarachnoid space, advancing it caudally to the lumbar enlargement.
-
Secure the external part of the catheter to the skull with dental cement and close the incision with sutures.
-
Allow the animals to recover for 5-7 days before experimental procedures. Catheter patency can be confirmed by observing transient paralysis following a small injection of lidocaine.
Intrathecal Administration of this compound
Materials:
-
This compound (dissolved in a suitable vehicle, e.g., saline)
-
Hamilton syringe
-
Rats with chronic indwelling intrathecal catheters
Procedure:
-
Habituate the rats to the handling and injection procedure.
-
On the day of the experiment, gently restrain the rat.
-
Connect a Hamilton syringe filled with the this compound solution to the externalized catheter.
-
Slowly infuse the desired volume (typically 10-20 µL) over 30-60 seconds.
-
Follow the drug administration with a small volume of saline (e.g., 10 µL) to flush the catheter and ensure complete delivery of the drug to the intrathecal space.
-
Proceed with behavioral testing at specified time points post-injection.
Nociceptive Testing
a) Hot Plate Test:
-
Place the rat on a hot plate apparatus maintained at a constant temperature (e.g., 49°C or 52°C).
-
Record the latency (in seconds) for the rat to exhibit a nociceptive response, such as licking a hind paw or jumping.
-
A cut-off time (e.g., 60 seconds) is typically used to prevent tissue damage.
b) Tail Flick Test:
-
Focus a beam of radiant heat onto the ventral surface of the rat's tail.
-
Measure the time it takes for the rat to flick its tail away from the heat source.
-
A cut-off time is employed to avoid injury.
c) Paw Pressure Test (Randall-Selitto Test):
-
Apply a gradually increasing mechanical pressure to the dorsal surface of the rat's hind paw using a specialized apparatus.
-
Record the pressure at which the rat withdraws its paw.
For all nociceptive tests, baseline measurements should be taken before drug administration. Post-injection measurements are then compared to baseline to determine the degree of antinociception.
Experimental Workflow
Caption: Workflow for assessing intrathecal this compound effects.
References
- 1. The neutral endopeptidase-24.11 (enkephalinase) inhibitor, this compound, increases dopamine metabolism in the nucleus accumbens of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antinociceptive effects of intrathecally administered SCH32615, an enkephalinase inhibitor in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antinociceptive effects of SCH-32615, a neutral endopeptidase (enkephalinase) inhibitor, microinjected into the periaqueductal, ventral medulla and amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
Sch 32615 solubility in DMSO and other solvents.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch 32615 is a potent inhibitor of enkephalinase (neprilysin or neutral endopeptidase), the enzyme responsible for the degradation of endogenous enkephalins. By preventing the breakdown of enkephalins, this compound effectively enhances and prolongs their analgesic and other physiological effects. This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other solvents, along with protocols for solution preparation and a summary of its mechanism of action.
Solubility of this compound
Data Presentation: Solubility of this compound
| Solvent | Solubility (Qualitative) | Reported Concentration | Notes |
| DMSO | Soluble | ≥ 20.8 mg/mL | A stock solution of at least 20.8 mg/mL can be prepared, indicating good solubility.[1] |
| Water | Data Not Available | - | The MSDS for this compound states that water solubility data is not available.[2] |
| Ethanol | Limited Information | - | Solubility in ethanol is not widely reported. Empirical testing is recommended. |
Note: The solubility in DMSO is sufficient for the preparation of concentrated stock solutions for most biological assays. It is always recommended to perform a small-scale test to confirm solubility at the desired concentration before preparing a large volume of stock solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder (Molecular Weight: 384.43 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 mg/g
-
Mass (mg) = 0.010 mol/L x 0.001 L x 384.43 g/mol x 1000 mg/g = 3.84 mg
-
-
Weighing: Carefully weigh 3.84 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Storage:
-
For short-term storage (up to 2 weeks), the stock solution can be stored at 4°C.
-
For long-term storage (up to 6 months), aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[3]
-
Protocol 2: General Method for Determining Kinetic Solubility in Aqueous Buffers
This protocol provides a general workflow for assessing the kinetic solubility of this compound in a buffer system, which is crucial for predicting its behavior in physiological conditions.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring absorbance or nephelometry
-
Multichannel pipette
Procedure:
-
Serial Dilution: Prepare a serial dilution of the 10 mM this compound stock solution in DMSO in a separate 96-well plate.
-
Addition to Buffer: In a new 96-well plate, add 198 µL of PBS to each well.
-
Compound Addition: Transfer 2 µL of each concentration from the DMSO serial dilution plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement:
-
Nephelometry: Measure the light scattering at a suitable wavelength. An increase in scattering indicates precipitation of the compound.
-
Absorbance: Measure the absorbance at a wavelength where the compound absorbs. A decrease in the expected absorbance at higher concentrations suggests precipitation.
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Mechanism of Action and Signaling Pathway
This compound is an inhibitor of enkephalinase, a neutral endopeptidase that degrades enkephalins. Enkephalins are endogenous opioid peptides that play a key role in pain modulation. By inhibiting enkephalinase, this compound increases the synaptic levels of enkephalins, leading to enhanced activation of opioid receptors and subsequent analgesic effects.[4][5]
Enkephalinase Inhibition Pathway
Caption: Inhibition of enkephalinase by this compound.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for In Vitro Measurement of Sch 32615 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch 32615 is a potent inhibitor of Neutral Endopeptidase (NEP), also known as enkephalinase or neprilysin. NEP is a zinc-containing metalloprotease that plays a crucial role in inactivating a variety of signaling peptides, including enkephalins, substance P, and natriuretic peptides.[1][2][3] By inhibiting NEP, this compound prevents the degradation of these peptides, thereby potentiating their physiological effects. This document provides detailed protocols for an in vitro fluorometric assay to measure the inhibitory activity of this compound on NEP.
Mechanism of Action: this compound acts as a competitive inhibitor of Neutral Endopeptidase. It binds to the active site of the enzyme, preventing the cleavage of its natural substrates. This inhibition leads to an accumulation of endogenous peptides that are normally degraded by NEP, resulting in enhanced downstream signaling.
Quantitative Data Summary
The inhibitory potency of this compound against Neutral Endopeptidase is summarized in the table below. This data is critical for designing experiments and interpreting results.
| Compound | Target | Parameter | Value (nM) | Reference |
| This compound | Neutral Endopeptidase (Enkephalinase) | K_i_ | 19.5 ± 0.9 | [4] |
Table 1: Inhibitory Potency of this compound.
Signaling Pathway Diagram
The following diagram illustrates the role of Neutral Endopeptidase in signal termination and the mechanism of its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an enkephalinase inhibitor, enhances pregnancy-induced analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Endogenous Enkephalins Following Administration of the Enkephalinase Inhibitor Sch 32615 using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantification of endogenous enkephalins (Met-enkephalin and Leu-enkephalin) in biological matrices, such as plasma and brain tissue, following the administration of the enkephalinase inhibitor Sch 32615. Enkephalins are endogenous opioid peptides with a crucial role in pain modulation.[1] Their rapid degradation in vivo by enzymes like neutral endopeptidase (NEP, also known as enkephalinase) presents a challenge for their accurate quantification.[2] this compound is a potent inhibitor of NEP, and by preventing the breakdown of enkephalins, it enhances their analgesic effects.[2][3][4] This document outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for researchers, scientists, and drug development professionals to accurately measure the resulting increase in enkephalin levels after this compound treatment.
Introduction
Enkephalins are pentapeptides that belong to the family of endogenous opioid peptides. The two most common forms are Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu). They are involved in various physiological processes, most notably the regulation of pain. However, their therapeutic potential is limited by their short half-life due to rapid enzymatic degradation.
One of the primary enzymes responsible for enkephalin degradation is neutral endopeptidase (NEP, E.C. 3.4.24.11). The inhibitor this compound specifically targets and inhibits NEP, leading to an increase in the synaptic levels and duration of action of enkephalins. This mechanism has been shown to produce analgesic effects.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of peptides in complex biological samples. This application note details a comprehensive protocol for the extraction and quantification of Met-enkephalin and Leu-enkephalin, enabling the study of the pharmacodynamic effects of this compound.
Signaling Pathway of Enkephalin Degradation and Inhibition by this compound
Caption: Enkephalin degradation pathway and the inhibitory action of this compound.
Experimental Protocols
This protocol provides a general framework. Optimization may be required for specific instruments and biological matrices.
Materials and Reagents
-
Met-enkephalin and Leu-enkephalin standards
-
Stable isotope-labeled internal standards (e.g., Tyr-Gly-Gly-Phe-Met[d3])
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes
-
LC-MS vials
Sample Preparation (from Plasma)
-
Thawing: Thaw plasma samples on ice to minimize enzymatic degradation.
-
Spiking: In a microcentrifuge tube, add 100 µL of plasma. Spike with the internal standard solution.
-
Protein Precipitation: Add 300 µL of cold ACN containing 0.1% FA to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Water/2% ACN + 0.1% FA).
-
Final Centrifugation: Vortex briefly and centrifuge to pellet any remaining particulates.
-
Transfer for Analysis: Transfer the clear supernatant to an LC autosampler vial.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., Pepmap® C18, 3 µm, 100Å, 300 µm I.D. x 15 cm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 400 µL/min |
| Injection Volume | 5-10 µL |
| Column Temp. | 38°C |
| Gradient | 0-5 min: 2% B; 5-20 min: linear gradient to 40% B; 20-23 min: 40% B; 23-35 min: re-equilibration at 2% B |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3000 V |
| Source Temp. | 120-150°C |
| Desolvation Gas Flow | 600-800 L/hr |
| Collision Gas | Argon |
| Collision Energy (CE) | Optimized for each peptide, typically 10-40 eV |
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Met-enkephalin | 574.2 | 278.1 |
| Leu-enkephalin | 556.2 | 278.1 |
| Internal Standard (Met-enkephalin-d3) | 577.2 | 281.1 |
Note: The specific m/z values for product ions should be optimized based on instrument performance.
Experimental Workflow
Caption: Workflow for enkephalin quantification after this compound administration.
Quantitative Data
The following tables present representative data for the quantification of Met-enkephalin and Leu-enkephalin in rat plasma following a single subcutaneous administration of this compound (50 mg/kg). Concentrations are reported as the mean ± standard deviation.
Table 1: Met-enkephalin Concentration in Rat Plasma (pg/mL)
| Time Point | Vehicle Control | This compound (50 mg/kg) |
| Pre-dose | 25.3 ± 4.1 | 24.9 ± 3.8 |
| 30 min | 28.1 ± 5.5 | 152.4 ± 18.7 |
| 60 min | 26.5 ± 4.9 | 210.6 ± 25.3 |
| 120 min | 24.8 ± 4.2 | 185.1 ± 21.9 |
| 240 min | 25.9 ± 5.1 | 95.7 ± 11.4 |
Table 2: Leu-enkephalin Concentration in Rat Plasma (pg/mL)
| Time Point | Vehicle Control | This compound (50 mg/kg) |
| Pre-dose | 30.1 ± 4.8 | 29.8 ± 4.5 |
| 30 min | 32.5 ± 5.9 | 188.9 ± 22.1 |
| 60 min | 31.2 ± 5.3 | 255.3 ± 30.8 |
| 120 min | 30.8 ± 4.9 | 220.4 ± 26.7 |
| 240 min | 31.5 ± 5.4 | 115.2 ± 14.6 |
Note: These are example data and actual results may vary.
Logical Relationship Diagram
Caption: Logical flow from this compound administration to enkephalin measurement.
Conclusion
This application note provides a comprehensive LC-MS/MS method for the reliable quantification of Met-enkephalin and Leu-enkephalin in biological matrices. The protocol is particularly suited for studying the pharmacodynamic effects of the enkephalinase inhibitor this compound. By accurately measuring the changes in endogenous enkephalin levels, researchers can gain valuable insights into the mechanism of action and efficacy of NEP inhibitors in drug development and neuroscience research. The provided workflows and diagrams serve as a clear guide for experimental design and execution.
References
- 1. benchchem.com [benchchem.com]
- 2. The neutral endopeptidase-24.11 (enkephalinase) inhibitor, this compound, increases dopamine metabolism in the nucleus accumbens of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antinociceptive effects of SCH-32615, a neutral endopeptidase (enkephalinase) inhibitor, microinjected into the periaqueductal, ventral medulla and amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Studying the Effects of Sch 32615: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch 32615 is a potent inhibitor of the enzyme neutral endopeptidase (NEP), also known as enkephalinase.[1] By blocking this enzyme, this compound prevents the degradation of endogenous opioid peptides called enkephalins.[2][3] This leads to an accumulation of enkephalins in the synaptic cleft, enhancing their natural pain-relieving (analgesic) effects through prolonged activation of opioid receptors.[2][4] This document provides detailed application notes and protocols for utilizing various animal models to study the pharmacological effects of this compound, with a primary focus on its analgesic properties.
Mechanism of Action: Enkephalinase Inhibition
This compound exerts its effects by inhibiting the enzymatic activity of neutral endopeptidase (NEP), a key enzyme responsible for the breakdown of enkephalins (Met-enkephalin and Leu-enkephalin). This inhibition leads to an increased local concentration and prolonged half-life of enkephalins, which can then bind to and activate opioid receptors (mu and delta), resulting in a downstream analgesic effect.
I. Analgesia Models
The most common application for this compound in animal models is the study of analgesia. Various models can be employed to assess its pain-relieving effects in different contexts.
A. Mouse Models
1. Acetic Acid-Induced Writhing Test
This model is used to evaluate peripherally acting analgesics. Intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs), which is a manifestation of visceral pain.
Experimental Protocol:
-
Animals: Male or female mice (e.g., Swiss albino) weighing 20-30 g.
-
Reagents:
-
This compound solution (dissolved in an appropriate vehicle).
-
1% (v/v) acetic acid solution in distilled water.
-
Standard analgesic (e.g., morphine sulfate, 5 mg/kg).
-
-
Procedure:
-
Divide animals into groups (control, standard, and test groups with different doses of this compound).
-
Administer the test compound or standard drug, typically via subcutaneous (s.c.) or intravenous (i.v.) injection.
-
After a predetermined time (e.g., 30 minutes), administer 1 mL of 1% acetic acid solution per 100 g of body weight intraperitoneally.
-
Immediately place the mouse in an individual observation chamber.
-
Record the number of writhes (abdominal constrictions, trunk twisting, and hind limb stretching) for a period of 10-15 minutes, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of inhibition of writhing for each group compared to the control group.
-
2. Hot Plate Test
This test is used to assess centrally mediated analgesia by measuring the latency of the animal's response to a thermal stimulus.
Experimental Protocol:
-
Apparatus: A hot plate apparatus with a controlled temperature.
-
Procedure:
-
Set the hot plate temperature (e.g., 52°C or 55°C).
-
Gently place the mouse on the hot plate, which is enclosed by a transparent cylinder to keep the animal on the heated surface.
-
Start a timer and observe the animal for signs of nociception, such as licking of the hind paws or jumping.
-
Record the latency time for the response. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Administer this compound and measure the response latency at different time points post-administration.
-
3. Tail Flick Test
Similar to the hot plate test, the tail flick test measures the latency to a thermal stimulus applied to the tail and is indicative of centrally mediated analgesia.
Experimental Protocol:
-
Apparatus: A tail flick analgesia meter that focuses a beam of light on the animal's tail.
-
Procedure:
-
Place the mouse in a restrainer, allowing the tail to be exposed.
-
Position the tail over the light source.
-
Activate the light source and start a timer.
-
The timer stops automatically when the mouse flicks its tail away from the heat source.
-
Record the latency. A cut-off time is necessary to prevent tissue damage.
-
Administer this compound and repeat the measurement at various time intervals.
-
B. Rat Models
1. Yeast-Inflamed Paw Test
This model induces a state of inflammatory pain, and the analgesic effect of a compound is measured as an increase in the withdrawal latency to a thermal or mechanical stimulus applied to the inflamed paw.
2. Hot Plate and Tail Flick Tests
The protocols for the hot plate and tail flick tests in rats are similar to those described for mice, with adjustments to the apparatus size and stimulus intensity as needed. For intrathecal administration in rats, ED50 values for this compound in different nociceptive tests have been determined.
Quantitative Data Summary: Analgesia Studies
| Animal Model | Test | This compound Dose | Route of Administration | Observed Effect | Reference |
| Mouse | Acetic Acid-Induced Writhing | 3 mg/kg | IV | Minimal Effective Dose (MED) for suppression of writhing. | |
| Mouse | Surgery-Induced Analgesia (Hot Plate) | 150 mg/kg | s.c. | Significantly enhanced post-surgical analgesia. | |
| Mouse | Pregnancy-Induced Analgesia (Hot Plate) | 150 mg/kg & 250 mg/kg | s.c. | Significantly enhanced analgesia in pregnant mice. | |
| Rat | Yeast-Inflamed Paw Test | 10 mg/kg | IV | MED for increased response latency. | |
| Rat | Hot Plate (49°C) | 40 nmol (ED50) | Intrathecal | Submaximal, dose-dependent increase in response latency. | |
| Rat | Hot Plate (52°C) | 74 nmol (ED50) | Intrathecal | Submaximal, dose-dependent increase in response latency. | |
| Rat | Tail Flick Test | 68 nmol (ED50) | Intrathecal | Submaximal, dose-dependent increase in response latency. | |
| Rat | Paw Pressure Test | 83 nmol (ED50) | Intrathecal | Submaximal, dose-dependent increase in response latency. | |
| Squirrel Monkey | Hot-Water Bath Tail-Flick | 100 mg/kg | IV | MED for prolonged escape latency. | |
| Ewe | - | 20 mg/mL (twice daily for 9 days) | Intrathecal | Induced mild, reversible behavioral effects; no significant neurotoxicity. |
II. Neuropharmacology Models
A. Rat Model of Dopamine Metabolism
This compound has been shown to influence the dopaminergic system. The following protocol outlines a general approach to studying its effects on dopamine metabolism in the rat brain.
Experimental Protocol:
-
Animals: Adult male rats (e.g., Sprague-Dawley).
-
Procedure:
-
Administer this compound at the desired dose and route.
-
At specified time points, euthanize the animals and rapidly dissect the brain regions of interest (e.g., nucleus accumbens, striatum, prefrontal cortex).
-
Homogenize the brain tissue in an appropriate buffer.
-
Analyze the levels of dopamine and its metabolites (DOPAC and HVA) using techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-EC) or gas chromatography-mass spectrometry (GC-MS).
-
III. Respiratory System Models
A. Guinea Pig Model of Airway Resistance
This compound can be studied for its effects on airway responses, particularly in the context of neuropeptide-induced bronchoconstriction.
Experimental Protocol:
-
Animals: Male guinea pigs.
-
Procedure:
-
Anesthetize the guinea pig and perform a tracheostomy for mechanical ventilation.
-
Measure baseline airway resistance using techniques such as constant volume plethysmography.
-
Administer this compound.
-
Induce bronchoconstriction with an agent like substance P or methacholine.
-
Measure the changes in airway resistance post-challenge and compare between treated and control groups.
-
IV. In Vitro Enzyme Inhibition Assay
To determine the inhibitory potency (Ki) of this compound on enkephalinase, an in vitro enzyme activity assay can be performed.
General Protocol:
-
Materials:
-
Purified or recombinant neutral endopeptidase (enkephalinase).
-
Fluorogenic or chromogenic substrate for NEP (e.g., a synthetic peptide that releases a fluorescent or colored molecule upon cleavage).
-
This compound at various concentrations.
-
Assay buffer.
-
Microplate reader.
-
-
Procedure:
-
In a microplate, combine the assay buffer, NEP enzyme, and varying concentrations of this compound.
-
Pre-incubate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate are known.
-
Disclaimer: These protocols are intended as a general guide. Researchers should adapt them based on their specific experimental goals, available equipment, and institutional animal care and use guidelines. Appropriate ethical considerations and approvals are mandatory for all animal studies.
References
- 1. researchgate.net [researchgate.net]
- 2. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. The inhibition of enkephalin catabolism by dual enkephalinase inhibitor: A novel possible therapeutic approach for opioid use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hot Plate Test Using Sch 32615
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for utilizing the enkephalinase inhibitor, Sch 32615, in the hot plate test to assess its analgesic properties. The document includes detailed experimental procedures, data presentation guidelines, and visualizations of the relevant biological pathway and experimental workflow.
Introduction
The hot plate test is a widely used method for evaluating the analgesic efficacy of pharmaceutical compounds in rodent models.[1] This test measures the latency of a thermal pain reflex, typically paw licking or jumping, in response to a heated surface.[1] this compound is an inhibitor of the enzyme enkephalinase (also known as neprilysin), which is responsible for the degradation of endogenous opioid peptides called enkephalins.[2][3] By inhibiting this enzyme, this compound increases the concentration and prolongs the action of enkephalins, leading to analgesic effects.[2] These notes are intended to provide a standardized protocol for researchers investigating the antinociceptive effects of this compound.
Mechanism of Action of this compound
This compound exerts its analgesic effect by modulating the endogenous opioid system. Enkephalins, released in response to painful stimuli, bind to opioid receptors (primarily mu and delta) on neurons involved in pain transmission, leading to a reduction in pain perception. However, enkephalins are rapidly degraded by enkephalinase. This compound inhibits this degradation, thereby enhancing and prolonging the natural analgesic effects of enkephalins.
Experimental Protocol: Hot Plate Test
This protocol outlines the steps for conducting a hot plate test to evaluate the analgesic effects of this compound in mice.
1. Animals:
-
Adult male or female mice (e.g., Swiss albino, C57BL/6), weighing 20-30g, should be used.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Acclimatize the animals to the laboratory environment for at least one week before the experiment.
2. Apparatus:
-
A commercially available hot plate apparatus with a temperature-controlled surface.
-
A transparent cylindrical restrainer to keep the animal on the heated surface.
-
A stopwatch for recording latency times.
3. Drug Preparation and Administration:
-
This compound can be suspended in a vehicle such as 0.9% methylcellulose.
-
Administer this compound subcutaneously (s.c.) at desired doses (e.g., 50, 150, 250 mg/kg).
-
A vehicle control group should receive the same volume of the vehicle alone.
-
A positive control group, such as morphine (e.g., 10 mg/kg, s.c.), can also be included.
4. Experimental Procedure:
-
Acclimatization: Allow each mouse to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Apparatus Setup: Set the temperature of the hot plate to a constant temperature, typically between 52°C and 56°C. A common temperature used is 55 ± 0.5°C.
-
Baseline Latency: Before drug administration, determine the baseline reaction time for each animal by placing it on the hot plate and starting the stopwatch. The latency is the time taken for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30 seconds) must be strictly observed to prevent tissue damage. Animals not responding within the cut-off time should be removed and excluded from the study or assigned the maximum latency value for that time point.
-
Drug Administration: Administer this compound, vehicle, or a positive control drug to the respective groups of animals.
-
Post-Drug Latency Measurement: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and record the latency to the nociceptive response, again observing the cut-off time.
5. Data Analysis:
-
The analgesic effect can be quantified as the increase in latency time compared to the baseline.
-
The percentage of Maximum Possible Effect (%MPE) can be calculated using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Data should be expressed as mean ± standard error of the mean (SEM).
-
Statistical analysis, such as ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's), should be performed to compare the different treatment groups. A p-value of less than 0.05 is typically considered statistically significant.
Data Presentation
Quantitative data from the hot plate test should be summarized in a clear and structured table for easy comparison between different treatment groups and time points.
| Treatment Group | Dose (mg/kg, s.c.) | N | Baseline Latency (s) | 30 min Latency (s) | 60 min Latency (s) | 90 min Latency (s) | 120 min Latency (s) |
| Vehicle (Methylcellulose) | - | 10 | 10.2 ± 0.8 | 10.5 ± 0.9 | 10.1 ± 0.7 | 9.9 ± 0.8 | 10.3 ± 0.9 |
| This compound | 50 | 10 | 10.5 ± 0.9 | 14.8 ± 1.2 | 18.2 ± 1.5** | 15.1 ± 1.3 | 12.4 ± 1.1 |
| This compound | 150 | 10 | 10.1 ± 0.7 | 18.5 ± 1.6 | 24.3 ± 1.8*** | 20.7 ± 1.7 | 16.9 ± 1.4* |
| This compound | 250 | 10 | 10.3 ± 0.8 | 22.1 ± 1.9 | 28.5 ± 1.5 | 25.4 ± 1.6 | 20.1 ± 1.5** |
| Morphine | 10 | 10 | 10.4 ± 0.9 | 29.8 ± 0.2 | 30.0 ± 0.0 | 28.9 ± 1.1 | 24.5 ± 1.9*** |
*Note: Data are presented as mean ± SEM. The data in this table are hypothetical and for illustrative purposes. *p<0.05, **p<0.01, **p<0.001 compared to the vehicle control group.
Conclusion
This document provides a detailed protocol for assessing the analgesic properties of the enkephalinase inhibitor this compound using the hot plate test. By following this standardized procedure, researchers can obtain reliable and reproducible data to evaluate the potential of this compound as a therapeutic agent for pain management. Adherence to ethical guidelines for animal research is paramount throughout the execution of this protocol.
References
Application Notes and Protocols for Long-Term Storage and Stability of Sch 32615 Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the long-term storage and assessment of the stability of Sch 32615 solutions. Due to the limited availability of specific long-term stability data for this compound in the public domain, this guide outlines best practices and standardized protocols to enable researchers to conduct their own stability studies. Adherence to these guidelines will help ensure the integrity and reliability of experimental results.
Recommended Storage Conditions
Proper storage is critical to maintain the chemical integrity of this compound. The following conditions are recommended based on general best practices for similar compounds.
| Form | Storage Temperature | Container | Notes |
| Solid (Powder) | -20°C | Tightly sealed, light-resistant vial | Minimize freeze-thaw cycles. Aliquot if necessary. |
| Stock Solutions (in organic solvent, e.g., DMSO) | -80°C | Tightly sealed, light-resistant vials with inert caps | Prepare in a high-quality, anhydrous solvent. Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solutions | -80°C (for long-term) or 2-8°C (for short-term, <24 hours) | Sterile, tightly sealed vials | Stability in aqueous solutions is often limited. It is highly recommended to prepare fresh solutions or conduct a thorough stability assessment. |
Preparation of Solutions
For consistent and reliable experimental outcomes, the following protocols for solution preparation should be followed.
Preparation of Stock Solutions in Organic Solvents (e.g., DMSO)
Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of many small molecules.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, light-resistant vials
-
Calibrated pipettes and balance
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-resistant vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Preparation of Aqueous Working Solutions
Aqueous solutions are often required for biological assays. Due to the potential for lower stability in aqueous media, it is crucial to handle these solutions appropriately.
Materials:
-
This compound stock solution (in DMSO)
-
Biologically relevant aqueous buffer (e.g., PBS, TRIS)
-
Sterile tubes
Protocol:
-
Thaw a single aliquot of the this compound DMSO stock solution.
-
Serially dilute the stock solution in the desired aqueous buffer to the final working concentration. Ensure that the final concentration of DMSO is compatible with the experimental system (typically ≤0.1%).
-
Use the freshly prepared aqueous solution immediately. If short-term storage is necessary, keep it on ice and protected from light for no longer than a few hours. A stability study should be performed to validate any storage.
Experimental Protocols for Stability Assessment
To determine the stability of this compound in a specific solvent and under particular storage conditions, a stability study should be conducted. This typically involves a long-term stability study and a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Long-Term Stability Study Protocol
This protocol outlines the steps to assess the stability of this compound solutions over an extended period.
Objective: To determine the rate of degradation of this compound in a specific solvent at defined storage temperatures over time.
Materials:
-
Prepared this compound solutions (in the solvent of interest)
-
Calibrated temperature-controlled storage units (e.g., -80°C, -20°C, 4°C, 25°C)
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Protocol:
-
Prepare a homogenous batch of this compound solution at the desired concentration.
-
Aliquot the solution into multiple vials for each storage condition and time point to avoid repeated use of the same vial.
-
Establish a baseline (T=0) by analyzing several aliquots immediately after preparation.
-
Store the remaining aliquots at the selected temperatures.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), retrieve aliquots from each storage condition.
-
Allow the aliquots to equilibrate to room temperature.
-
Analyze the samples using a validated stability-indicating analytical method (see Section 4).
-
Quantify the remaining concentration of this compound and identify any degradation products.
-
Compare the results to the T=0 baseline to determine the percentage of degradation.
Experimental Workflow for Long-Term Stability Study
Caption: Workflow for conducting a long-term stability study of this compound solutions.
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[1][2]
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (for solid and solution).
-
Photostability: Expose to light (ICH Q1B guidelines) for a specified duration.
Protocol:
-
For each condition, prepare a sample of this compound solution (and a solid sample for thermal and photostability).
-
Prepare a control sample stored under normal conditions.
-
Expose the samples to the respective stress conditions for the specified duration.
-
After the exposure period, neutralize the acid and base hydrolysis samples.
-
Analyze all samples, including the control, using an appropriate analytical method (e.g., LC-MS) to identify and characterize the degradation products.
Forced Degradation Experimental Design
Caption: Logical flow of a forced degradation study for this compound.
Analytical Methodology for Stability Assessment
A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) and separating it from any degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS) is the most common technique.
HPLC Method Development
Objective: To develop a chromatographic method that can resolve this compound from all potential degradation products.
General Parameters:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound has maximum absorbance, or MS detection for higher specificity and identification of unknowns.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) for reproducibility.
Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation peaks are well-separated from the main this compound peak.
Data Presentation and Interpretation
All quantitative data from the stability studies should be summarized in tables for clear comparison.
Table 1: Example of Long-Term Stability Data for this compound in DMSO
| Time Point | Storage at -80°C (% Remaining) | Storage at -20°C (% Remaining) | Storage at 4°C (% Remaining) | Storage at 25°C (% Remaining) |
| T=0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 1 Week | 99.8 | 99.5 | 95.2 | 85.1 |
| 4 Weeks | 99.5 | 98.9 | 88.7 | 65.4 |
| 12 Weeks | 99.2 | 97.5 | 75.3 | 30.2 |
Table 2: Example of Forced Degradation Results
| Stress Condition | % Degradation of this compound | Number of Degradation Products Detected |
| Control | < 1% | 0 |
| Acid Hydrolysis | 15.2% | 2 |
| Base Hydrolysis | 25.8% | 3 |
| Oxidation | 8.5% | 1 |
| Thermal | 5.1% | 1 |
| Photolytic | 12.3% | 2 |
These tables provide a clear and concise summary of the stability profile of this compound under different conditions, which is essential for making informed decisions about its storage and handling in a research and development setting.
References
Troubleshooting & Optimization
Troubleshooting inconsistent results in Sch 32615 experiments.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the enkephalinase inhibitor, Sch 32615.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the enzyme neutral endopeptidase (NEP), also known as enkephalinase. Its primary mechanism of action is to prevent the degradation of endogenous opioid peptides called enkephalins. By inhibiting NEP, this compound increases the local concentration of enkephalins, leading to enhanced activation of opioid receptors and resulting in analgesic and other physiological effects. This compound is the active metabolite of the prodrug SCH 34826, which is converted to this compound in vivo.
Q2: What is the reported binding affinity of this compound for enkephalinase?
A2: The in vitro Ki value for this compound against the degradation of Met5-enkephalin by enkephalinase is approximately 19.5 ± 0.9 nM.
Q3: I am observing no effect or lower than expected potency with this compound in my assay. What are the possible reasons?
A3: Inconsistent or weak results can stem from several factors:
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Compound Solubility: this compound may have limited solubility in aqueous buffers. Compound precipitation can lead to a lower effective concentration. It is crucial to ensure the compound is fully dissolved.
-
Enzyme Activity: The purity and activity of the neprilysin enzyme are critical. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.
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Substrate Quality: The substrate (e.g., Met5-enkephalin) may have degraded. Prepare fresh substrate solutions for each experiment.
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Assay Conditions: Suboptimal pH, temperature, or buffer composition can significantly impact enzyme activity and inhibitor potency.
-
Incorrect Concentration: Verify the calculations for your dilutions and the final concentration of this compound in the assay.
Q4: My results with this compound are inconsistent between experiments. What could be causing this variability?
A4: Variability in results can be attributed to:
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Inconsistent Reagent Preparation: Slight variations in the preparation of buffers, enzyme, substrate, or inhibitor solutions can lead to significant differences in results.
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Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce variability.
-
Incubation Times: Precise and consistent incubation times are crucial, particularly for kinetic assays.
-
Vehicle Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration is low (typically <0.5%) and consistent across all wells, including controls.
-
Plate Reader Settings: Ensure the plate reader is set to the correct excitation and emission wavelengths for your assay and that it has been properly calibrated.
Q5: Are there known off-target effects for this compound?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no enzyme activity in control wells | Degraded enzyme | Use a fresh aliquot of enzyme. Avoid repeated freeze-thaw cycles. |
| Incorrect buffer pH or composition | Verify the pH and composition of your assay buffer. The optimal pH for neprilysin is typically around 7.0-7.5. | |
| Inactive substrate | Prepare fresh substrate solution. | |
| High background signal | Autofluorescence of the compound | Run a control with this compound and all assay components except the enzyme to check for background fluorescence. |
| Contaminated reagents | Use fresh, high-purity reagents. | |
| Inconsistent IC50 values | Compound precipitation | Visually inspect for precipitate. Test the solubility of this compound in your assay buffer. Consider using a small amount of a co-solvent like DMSO. |
| Variable incubation times | Use a multichannel pipette for simultaneous addition of reagents and ensure precise timing. | |
| Substrate concentration not optimal | Determine the Km of your substrate and use a concentration close to the Km for competitive inhibition studies. | |
| Unexpected potentiation of effect with other drugs | Inhibition of other enzymes | While selective, consider the possibility of off-target effects, especially at high concentrations. One study suggests a synergistic effect when co-administered with an ACE inhibitor for the degradation of Substance P. |
Experimental Protocols
Preparation of this compound Stock Solution
Note: Specific solubility data for this compound in various buffers is not widely published. It is recommended to perform a solubility test before preparing a large stock solution.
-
Solvent Selection: this compound is a solid. For stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice.
-
Calculation:
-
Determine the desired stock concentration (e.g., 10 mM).
-
The molecular weight of this compound is 384.43 g/mol .
-
To prepare a 10 mM stock solution, dissolve 3.84 mg of this compound in 1 mL of DMSO.
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the calculated volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Enkephalinase (Neprilysin) Inhibition Assay Protocol
This is a general protocol for a fluorometric neprilysin inhibition assay. It may require optimization for your specific experimental conditions.
Materials:
-
Recombinant human neprilysin (NEP)
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 25 mM NaCl, 5 µM ZnCl₂
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and allow it to warm to room temperature.
-
Dilute the NEP enzyme in assay buffer to the desired working concentration.
-
Prepare a working solution of the NEP substrate in assay buffer.
-
Prepare a serial dilution of this compound in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
-
Assay Setup:
-
Add 50 µL of the diluted this compound solutions (or vehicle control) to the wells of the 96-well plate.
-
Add 25 µL of the diluted NEP enzyme solution to each well.
-
Mix gently and pre-incubate for 15 minutes at 37°C.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the NEP substrate working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 320/405 nm for Mca-RPPGFSAFK(Dnp)-OH).
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
This compound Inhibitory Potency
| Parameter | Value | Enzyme Source | Substrate |
| Ki | 19.5 ± 0.9 nM | Isolated Enkephalinase | Met5-enkephalin |
Selectivity Profile of this compound
| Enzyme | Inhibition at 10 µM |
| Aminopeptidase | No significant inhibition |
| Diaminopeptidase III | No significant inhibition |
| Angiotensin-Converting Enzyme (ACE) | No significant inhibition |
Visualizations
Signaling Pathway of Enkephalin Action and Inhibition by this compound
Potential off-target effects of Sch 32615.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sch 32615.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of neprilysin (NEP), also known as enkephalinase. Neprilysin is a zinc-dependent metalloprotease that degrades a variety of signaling peptides. By inhibiting neprilysin, this compound increases the local concentrations of these peptides, leading to downstream physiological effects.
Q2: Is this compound the active compound?
A2: this compound is the active metabolite of the orally administered prodrug, Sch 34826. In vivo, Sch 34826 is de-esterified to form this compound.
Q3: What is the reported potency of this compound for neprilysin?
A3: In vitro studies have determined the equilibrium dissociation constant (Ki) of this compound for inhibiting the degradation of Met5-enkephalin by neprilysin to be approximately 19.5 ± 0.9 nM.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Unexpected analgesic effects in my in vivo model. | This is the expected on-target effect of this compound. Inhibition of neprilysin prevents the breakdown of endogenous enkephalins, which are natural pain-relieving peptides. | - Confirm that the observed analgesia is consistent with the known mechanism of action. - To verify the effect is opioid pathway-dependent, consider co-administration with an opioid receptor antagonist like naloxone. The analgesic effects of this compound should be reversible by naloxone. |
| Variability in drug efficacy when administered orally. | This compound has poor oral bioavailability. It is the active form of the prodrug Sch 34826. | - For oral administration experiments, use the prodrug Sch 34826, which is designed for oral activity. - For direct administration of the active compound, parenteral routes (e.g., subcutaneous, intravenous, intrathecal) are recommended. |
| Unexpected cardiovascular effects (e.g., changes in blood pressure). | While direct off-target effects on cardiovascular receptors have not been reported for this compound, neprilysin degrades several vasoactive peptides, including atrial natriuretic peptide (ANP) and bradykinin. Inhibition of their degradation can lead to cardiovascular changes. There is also a report of interaction with the ACE pathway when co-administered with an ACE inhibitor. | - Monitor cardiovascular parameters closely during your experiments. - Investigate whether the observed effects correlate with changes in the levels of known vasoactive peptides. - If co-administering with other drugs, particularly those affecting the renin-angiotensin system, consider potential pharmacodynamic interactions. |
| Observed effects are not reversed by naloxone. | While the analgesic effects are primarily mediated by endogenous opioids, neprilysin has other substrates that could mediate non-opioid effects. Alternatively, the observed effect may be due to a true off-target interaction. | - Confirm the selectivity of your experimental model for the opioid pathway. - Although this compound is reported to be selective, consider performing a broader off-target screening if unexpected, non-opioid-mediated effects are consistently observed. |
Data Presentation
Selectivity Profile of this compound
The following table summarizes the known selectivity of this compound against other peptidases.
| Enzyme/Receptor | Assay Type | Concentration | Result |
| Neprilysin (Enkephalinase) | In vitro degradation of Met5-enkephalin | Ki ≈ 19.5 nM | Potent Inhibition |
| Aminopeptidase | In vitro degradation of Met5-enkephalin | Up to 10 µM | No Inhibition |
| Diaminopeptidase III | In vitro degradation of Met5-enkephalin | Up to 10 µM | No Inhibition |
| Angiotensin-Converting Enzyme (ACE) | In vitro activity assay | Up to 10 µM | No Inhibition |
Experimental Protocols
Neprilysin Inhibition Assay (Fluorometric Method)
This protocol is a general guideline for determining the inhibitory activity of this compound against neprilysin.
-
Reagents and Materials:
-
Recombinant human neprilysin
-
Fluorogenic neprilysin substrate (e.g., N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound (test inhibitor)
-
Thiorphan or Phosphoramidon (positive control inhibitor)
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in Assay Buffer to the final desired concentrations.
-
In a 96-well plate, add the diluted this compound solutions. Include wells for a positive control (Thiorphan) and a negative control (vehicle, e.g., DMSO in Assay Buffer).
-
Add the neprilysin enzyme solution to all wells except for the blank controls.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Colorimetric Method)
This protocol outlines a general method for assessing the inhibitory effect of this compound on ACE activity.
-
Reagents and Materials:
-
ACE from rabbit lung
-
ACE substrate (e.g., Hippuryl-His-Leu, HHL)
-
Assay Buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3)
-
This compound (test inhibitor)
-
Captopril (positive control inhibitor)
-
NaOH (to stop the reaction)
-
o-phthaldialdehyde (OPA) reagent
-
96-well clear microplate
-
Microplate reader
-
-
Procedure:
-
Prepare dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add the ACE substrate (HHL) to all wells.
-
Add the diluted this compound solutions to the test wells. Include a positive control (Captopril) and a negative control (vehicle).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the ACE enzyme solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding NaOH.
-
Add the OPA reagent to all wells and incubate at room temperature for 10 minutes.
-
Measure the absorbance at a wavelength of ~360 nm.
-
Calculate the percentage of ACE inhibition for each concentration of this compound and determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
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// Edges Start -> Observation; Observation -> IsAnalgesic; IsAnalgesic -> OnTarget [label="Yes"]; IsAnalgesic -> CheckCV [label="No"]; OnTarget -> CheckNaloxone; CheckNaloxone -> Reversed; Reversed -> OnTarget [label="Yes"]; Reversed -> OffTarget [label="No"]; CheckCV -> Vasoactive [label="Yes"]; CheckCV -> Other [label="No"]; }
Caption: Troubleshooting logic for unexpected experimental results.
Optimizing Sch 32615 dosage to minimize side effects.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the enkephalinase inhibitor, Sch 32615. The information is designed to help optimize dosage and minimize potential side effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of neprilysin (NEP), also known as neutral endopeptidase or enkephalinase.[1] Neprilysin is a zinc-dependent metalloendopeptidase responsible for the degradation of several endogenous peptides.[2][3] By inhibiting neprilysin, this compound prevents the breakdown of enkephalins, which are endogenous opioid peptides involved in pain modulation.[1][4] This leads to an accumulation of enkephalins at their receptors (primarily delta and mu opioid receptors), enhancing their natural analgesic effects.
Q2: What is the relationship between this compound and Sch 34826?
A2: Sch 34826 is an orally active prodrug that is de-esterified in vivo to its active constituent, this compound. This compound itself has been shown to be active when administered parenterally.
Q3: What are the potential side effects associated with this compound and other neprilysin inhibitors?
A3: Preclinical studies with the prodrug Sch 34826 noted a lack of significant respiratory or gastrointestinal side effects at doses up to 100 times the effective analgesic dose. However, as a neprilysin inhibitor, this compound may affect the levels of other neprilysin substrates besides enkephalins. These substrates include natriuretic peptides, bradykinin, substance P, and angiotensin I and II. While this broad substrate profile can be beneficial in some therapeutic areas, it could theoretically lead to off-target effects. For instance, dual enkephalinase inhibitors are generally considered to have a favorable safety profile with a low potential for tolerance, addiction, and respiratory depression compared to traditional opioids. One study with the enkephalinase inhibitor Thiorphan even reported a reduction in headache, nausea, and vomiting in a clinical setting.
Q4: How can I optimize the dosage of this compound to minimize side effects?
A4: Optimizing the dosage of this compound requires a careful dose-response evaluation for both efficacy and potential side effects in your specific experimental model. A general approach would be:
-
Start with a low dose: Based on published effective doses, begin with a dose at the lower end of the active range.
-
Dose titration: Gradually increase the dose in subsequent experimental groups to establish the minimal effective dose (MED) that produces the desired analgesic effect.
-
Monitor for adverse effects: Concurrently, observe for any potential side effects. The specific effects to monitor will depend on your experimental setup but could include changes in behavior, respiration, or gastrointestinal function.
-
Establish a therapeutic window: The goal is to identify a dosage range that provides significant efficacy with minimal to no observable side effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Analgesic Effect | Insufficient Dosage | - Increase the dose of this compound. - Ensure proper administration and bioavailability. For oral administration, consider using the prodrug Sch 34826. |
| Inappropriate Animal Model or Test | - Verify that the pain model used is sensitive to opioid-mediated analgesia. The hot-plate and acetic acid-induced writhing tests are generally suitable. | |
| Observed Sedation or Respiratory Depression | High Dosage | - Reduce the dosage to the minimal effective dose. - While less common with enkephalinase inhibitors than direct opioid agonists, these effects are possible at very high doses. |
| Unexpected Cardiovascular Effects (e.g., changes in blood pressure) | Off-target effects on other neprilysin substrates | - Neprilysin also degrades vasoactive peptides like angiotensin II and natriuretic peptides. - Consider monitoring cardiovascular parameters if your experimental model is sensitive to such changes. - Reduce the dosage to see if the effects are dose-dependent. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its prodrug, Sch 34826, from preclinical studies.
Table 1: In Vitro and In Vivo Potency of this compound and Sch 34826
| Compound | Parameter | Value | Species | Assay/Model | Reference |
| This compound | Ki | 19.5 ± 0.9 nM | - | Inhibition of Met5-enkephalin degradation | |
| This compound | ED50 | 1.4 ng/kg (s.c.) | Mouse | D-Ala2-Met5-enkephalinamide potentiation | |
| Sch 34826 | ED50 | 5.3 mg/kg (p.o.) | Mouse | D-Ala2-Met5-enkephalinamide potentiation | |
| Sch 34826 | MED | 1 mg/kg (p.o.) | Rat | D-Ala2-Met5-enkephalinamide potentiation |
Table 2: Effective Doses of Sch 34826 in Analgesia Models
| Compound | Analgesia Test | Minimal Effective Dose (MED) | Species | Reference |
| Sch 34826 | Mouse low temperature hot-plate test | 30 mg/kg (p.o.) | Mouse | |
| Sch 34826 | Mouse acetic acid-induced writhing test | 30 mg/kg (p.o.) | Mouse | |
| Sch 34826 | Rat stress-induced analgesia test | 10 mg/kg (p.o.) | Rat | |
| Sch 34826 | Modified rat yeast-paw test | 100 mg/kg (p.o.) | Rat |
Experimental Protocols
Hot-Plate Test for Thermal Analgesia
This protocol is a standard method for assessing the response to thermal pain and is suitable for evaluating centrally acting analgesics.
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Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant 51-55°C. The animal should be contained on the heated surface by a transparent glass cylinder.
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Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.
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Baseline Latency: Place each animal individually on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, shaking, or jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
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Drug Administration: Administer this compound (parenterally) or its prodrug Sch 34826 (orally) at the desired doses. A vehicle control group should be included.
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Post-treatment Latency: At various time points after drug administration (e.g., 30, 60, 90 minutes), place the animals back on the hot plate and measure the response latency.
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Data Analysis: An increase in the latency to respond compared to the vehicle control group indicates an analgesic effect.
Acetic Acid-Induced Writhing Test for Visceral Pain
This test is a chemical method for inducing visceral pain and is sensitive to peripherally acting analgesics.
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Animals: Mice are typically used for this assay.
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Grouping: Randomly divide the animals into groups (n=6-8 per group), including a vehicle control, a positive control (e.g., a standard NSAID), and groups for different doses of this compound/Sch 34826.
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Drug Administration: Administer the test compounds and controls via the desired route (e.g., intraperitoneally or orally).
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Induction of Writhing: After a suitable pre-treatment period (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer an intraperitoneal injection of 0.6% acetic acid solution (typically 10 ml/kg body weight).
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Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and, after a 5-minute latency period, count the number of writhes over a 10-20 minute period. A writhe is characterized by a wave of abdominal muscle contraction followed by the stretching of the hind limbs.
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Data Analysis: Calculate the mean number of writhes for each group. A reduction in the number of writhes in the drug-treated groups compared to the vehicle control group indicates analgesia.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to analgesia.
Experimental Workflow for Analgesic Testing
Caption: General workflow for in vivo analgesic screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIOCHEMISTRY, THERAPEUTICS AND BIOMARKER IMPLICATIONS OF NEPRILYSIN IN CARDIORENAL DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enkephalin - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Bioavailability of Sch 32615
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Sch 32615.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in vivo evaluation of this compound.
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
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Question: Our in vivo studies in rats show consistently low and erratic plasma concentrations of this compound after oral administration. What are the likely causes and how can we address this?
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Answer: Low and variable oral bioavailability of this compound is a known challenge. The primary reason is its inherent physicochemical properties, likely including poor aqueous solubility and/or low membrane permeability. This compound is the active metabolite of the orally active prodrug Sch 34826, which was specifically designed to overcome these limitations.
Troubleshooting Steps:
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Characterize Physicochemical Properties: The first critical step is to determine the fundamental properties of your specific batch of this compound. This data will guide your formulation strategy.
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Aqueous Solubility: Determine the solubility at different pH values (e.g., 1.2, 4.5, 6.8) to understand its behavior in the gastrointestinal tract.
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pKa: Identify the ionization constant(s) to predict the extent of ionization at different physiological pHs.
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LogP/LogD: Measure the partition coefficient to assess its lipophilicity and potential for membrane permeation.
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Formulation Strategies Based on Physicochemical Properties: Based on your findings, consider the following formulation approaches.
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| Potential Issue | Proposed Formulation Strategy | Underlying Principle |
| Poor Aqueous Solubility | Solid Dispersion: Formulate this compound with a hydrophilic carrier (e.g., HPMC, PVP). | Reduces drug crystallinity and improves wettability, leading to faster dissolution. |
| Particle Size Reduction: Employ micronization or nanocrystal technology. | Increases the surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation. | |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Dissolve this compound in a mixture of oils, surfactants, and co-solvents. | The formulation forms a fine emulsion in the GI tract, presenting the drug in a solubilized state for absorption. | |
| Poor Membrane Permeability | Co-administration with Permeation Enhancers: Include agents that transiently open tight junctions (e.g., chitosan derivatives) or alter membrane fluidity. | Facilitates the transport of the drug across the intestinal epithelium. |
| Prodrug Approach: (Note: This is the principle behind Sch 34826). If developing a new chemical entity based on this compound, consider cleavable moieties that enhance lipophilicity. | The prodrug is absorbed more readily and is then converted to the active this compound in vivo. | |
| Enzymatic Degradation | Co-administration with Enzyme Inhibitors: While this compound is an enkephalinase inhibitor, it could be susceptible to other proteases in the gut. Co-formulating with broad-spectrum protease inhibitors may offer some protection. | Reduces pre-systemic metabolism in the gastrointestinal lumen. |
Issue 2: Difficulty in Developing a Stable and Reproducible Formulation
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Question: We are struggling to create a consistent formulation of this compound for our in vivo studies. What factors should we consider?
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Answer: Formulation stability and reproducibility are key to obtaining reliable experimental data.
Troubleshooting Steps:
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Excipient Compatibility Studies: Conduct compatibility studies with a range of commonly used pharmaceutical excipients. This can be done using techniques like Differential Scanning Calorimetry (DSC) to detect interactions.
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Amorphous vs. Crystalline Form: Determine the solid-state form of your this compound. Amorphous forms often have higher solubility but can be less stable and may recrystallize over time.
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Hygroscopicity: Assess the tendency of the compound to absorb moisture from the air, as this can affect its physical and chemical stability.
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For Solid Dispersions:
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Polymer Selection: The choice of polymer is critical. Screen various polymers for their ability to form a stable amorphous solid dispersion.
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Drug Loading: High drug loading can increase the risk of recrystallization. Determine the optimal drug-to-polymer ratio.
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For Lipid-Based Formulations:
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Component Selection: Systematically screen different oils, surfactants, and co-solvents for their ability to dissolve this compound and form a stable emulsion upon dilution.
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Phase Diagram Construction: Construct ternary or pseudo-ternary phase diagrams to identify the optimal concentration ranges for the components of your self-emulsifying system.
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Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the enzyme enkephalinase, also known as neprilysin. Neprilysin is a neutral endopeptidase that is responsible for the degradation of endogenous opioid peptides called enkephalins. By inhibiting neprilysin, this compound increases the concentration of enkephalins in the synaptic cleft. These enkephalins can then bind to and activate opioid receptors (primarily mu and delta receptors), resulting in an analgesic (pain-relieving) effect.
Q2: Why is the prodrug Sch 34826 orally active while this compound is not?
A2: Sch 34826 is a prodrug that is designed to be more readily absorbed from the gastrointestinal tract than the active compound, this compound. After absorption, Sch 34826 is metabolized (de-esterified) in the body to release the active this compound. This prodrug strategy effectively bypasses the poor oral bioavailability of the parent drug.
Q3: What are the key parameters to measure in an in vivo bioavailability study for this compound?
A3: The key pharmacokinetic parameters to determine from plasma concentration-time data after oral administration are:
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Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.
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Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.
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AUC (Area Under the Curve): The total drug exposure over time. This is calculated from the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).
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Absolute Bioavailability (F%): This is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration of the same dose: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
Q4: How can I set up an in vitro dissolution test to screen different formulations of this compound?
A4: An in vitro dissolution test is a valuable tool for predicting the in vivo performance of your formulations. For a poorly soluble compound like this compound, it is important to use biorelevant dissolution media that mimic the conditions of the gastrointestinal tract.
| Parameter | Recommendation | Rationale |
| Apparatus | USP Apparatus 2 (Paddle) | Standard for oral solid dosage forms. |
| Media | Simulated Gastric Fluid (SGF, pH 1.2), Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5), Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0) | These media contain bile salts and lecithin, which are crucial for solubilizing poorly soluble drugs. |
| Volume | 900 mL | Standard volume to ensure sink conditions. |
| Temperature | 37 ± 0.5 °C | To mimic human body temperature. |
| Paddle Speed | 50-75 rpm | To provide gentle agitation. |
| Sampling Times | 5, 10, 15, 30, 45, 60, 90, 120 minutes | To construct a dissolution profile. |
| Analysis | HPLC with UV detection | For accurate quantification of dissolved this compound. |
Experimental Protocols
1. Protocol: In Vivo Oral Bioavailability Study in Rats
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Objective: To determine the pharmacokinetic profile and absolute bioavailability of a this compound formulation after oral administration in rats.
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Animals: Male Sprague-Dawley rats (250-300g).
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Housing: Standard laboratory conditions with a 12-hour light/dark cycle. Animals should be fasted overnight before dosing, with free access to water.
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Groups:
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Group 1: Intravenous (IV) administration of this compound (e.g., in a solution with a solubilizing agent like DMSO/PEG400) at a dose of 1 mg/kg.
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Group 2: Oral gavage administration of the this compound test formulation at a dose of 10 mg/kg.
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Procedure:
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Administer the drug to each rat. For oral administration, use a gavage needle.
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Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
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Collect blood into tubes containing an anticoagulant (e.g., EDTA).
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Centrifuge the blood samples to separate the plasma.
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Store the plasma samples at -80 °C until analysis.
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Sample Analysis:
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Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile or liquid-liquid extraction).
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Analyze the concentration of this compound in the extracted samples using a validated HPLC method.
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Data Analysis:
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Plot the mean plasma concentration of this compound versus time for each group.
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Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
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Calculate the absolute bioavailability (F%).
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2. Protocol: In Vitro Dissolution Testing
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Objective: To compare the dissolution profiles of different this compound formulations.
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Apparatus: USP Dissolution Apparatus 2 (Paddle).
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Media: 900 mL of biorelevant medium (e.g., FaSSIF).
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Temperature: 37 ± 0.5 °C.
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Paddle Speed: 50 rpm.
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Procedure:
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Place one dose of the this compound formulation into each dissolution vessel.
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Start the apparatus.
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Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
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Immediately replace the withdrawn volume with fresh, pre-warmed medium.
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Filter the samples through a suitable filter (e.g., 0.45 µm PVDF) to remove any undissolved particles.
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Analyze the filtrate for the concentration of this compound using a validated HPLC method.
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Data Analysis:
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Calculate the cumulative percentage of drug dissolved at each time point.
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Plot the percentage of drug dissolved versus time to generate dissolution profiles for each formulation.
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Compare the dissolution profiles to identify the most promising formulation.
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Visualizations
Caption: Signaling pathway of this compound as a neprilysin inhibitor.
Caption: Experimental workflow for improving this compound bioavailability.
Preventing degradation of Sch 32615 in experimental solutions.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Sch 32615 in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the enzyme neprilysin (also known as neutral endopeptidase or enkephalinase). Its mechanism of action involves blocking the degradation of endogenous opioid peptides, such as enkephalins. By inhibiting neprilysin, this compound increases the local concentration and prolongs the activity of these peptides, leading to enhanced activation of opioid receptors.
Q2: What are the primary factors that can cause degradation of this compound in experimental solutions?
The primary factors that can lead to the degradation of this compound, a dipeptide derivative, in solution are:
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pH: this compound is susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions.
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Temperature: Higher temperatures accelerate the rate of hydrolysis and other degradation reactions.
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Light: Exposure to light, particularly UV light, can potentially lead to photodegradation.
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Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents in the solution can chemically modify the peptide structure.
Q3: How should I store the solid form of this compound?
The solid (powder) form of this compound should be stored at -20°C in a tightly sealed container to protect it from moisture.
Q4: How should I store stock solutions of this compound?
Stock solutions of this compound should be stored at -80°C. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in the working solution. | 1. Prepare fresh working solutions for each experiment from a frozen stock. 2. Verify the pH of your experimental buffer. Ensure it is within the optimal stability range (near neutral). 3. Protect solutions from light by using amber vials or covering the container with aluminum foil. 4. Maintain temperature control. Perform experiments on ice or at a controlled room temperature, avoiding prolonged exposure to elevated temperatures. |
| Precipitate forms in the experimental solution. | Poor solubility of this compound in the chosen solvent or buffer. | 1. Review the solubilization protocol. this compound is an acidic peptide; ensure the correct solvent and pH are used for initial dissolution. 2. Consider sonication. Brief sonication can aid in dissolving the peptide. 3. Filter-sterilize the solution after dissolution to remove any remaining particulates. |
| Loss of compound activity over the course of a long experiment. | Gradual degradation of this compound in the experimental medium at physiological temperatures (e.g., 37°C). | 1. Design experiments to minimize incubation time where possible. 2. For very long incubations, consider replenishing the this compound at set intervals. 3. Perform a stability test of this compound in your specific experimental medium to determine its half-life under your conditions. |
Data Presentation: Factors Affecting this compound Stability
| Factor | Condition | Effect on Stability | Recommendation |
| pH | Acidic (pH < 4) | Increased rate of hydrolysis | Maintain solutions near neutral pH (6-8). |
| Neutral (pH 6-8) | Optimal stability | Use buffers in this pH range for working solutions. | |
| Basic (pH > 8) | Increased rate of hydrolysis | Avoid highly basic conditions. | |
| Temperature | -80°C | High stability (long-term storage) | Store stock solutions at -80°C. |
| -20°C | Good stability (short to medium-term storage) | Suitable for storing solid compound. | |
| 4°C | Moderate stability (short-term) | Use for temporary storage of working solutions (hours to a few days). | |
| Room Temperature (20-25°C) | Limited stability | Prepare fresh solutions and use promptly. | |
| 37°C | Lower stability | Minimize incubation times at this temperature. | |
| Light | UV light | Potential for photodegradation | Protect solutions from direct light exposure using amber vials or foil. |
| Ambient light | Lower risk, but prolonged exposure may degrade | As a precaution, minimize exposure to ambient light. | |
| Solution Components | Strong acids/alkalis | Rapid degradation | Avoid. |
| Strong oxidizing/reducing agents | Chemical modification and degradation | Avoid. |
Experimental Protocols
Methodology for Preparing a Stock Solution of this compound
This compound (N-[L-(-1-carboxy-2-phenyl)ethyl]-L-phenylalanyl-beta-alanine) has a free carboxylic acid group, making it an acidic peptide. The following protocol is based on general guidelines for dissolving acidic peptides.
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Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock solution concentration and volume.
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Initial Dissolution Attempt in Water:
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Add the appropriate volume of sterile, distilled water to the vial containing the lyophilized this compound powder.
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Vortex or sonicate briefly to aid dissolution.
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If Insoluble in Water:
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If the peptide does not fully dissolve in water, add a small volume (e.g., 10-20 µL) of 10% ammonium bicarbonate or a dilute basic solution (e.g., 0.1 M NH₄OH) dropwise while vortexing until the peptide dissolves.
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Caution: Use the minimal amount of basic solution necessary to achieve dissolution.
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Final Volume Adjustment:
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Once the peptide is fully dissolved, add sterile, distilled water or your desired buffer (e.g., PBS, pH 7.4) to reach the final target volume.
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Verification and Storage:
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Confirm the pH of the final stock solution and adjust if necessary.
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Filter-sterilize the stock solution through a 0.22 µm filter if required for your application.
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Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
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Store the aliquots at -80°C.
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Visualizations
Caption: Mechanism of action of this compound.
Caption: Recommended workflow for preparing this compound solutions.
Interpreting unexpected outcomes in Sch 32615 studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected outcomes in studies involving Sch 32615.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the enzyme neprilysin (NEP), also known as enkephalinase.[1][2] By inhibiting NEP, this compound prevents the degradation of endogenous enkephalins, which are peptides with opioid-like analgesic properties.[1] This leads to an accumulation of enkephalins in the synaptic cleft, enhancing their analgesic and other physiological effects. This compound is the active metabolite of the prodrug SCH 34826.[2]
Q2: What are the expected outcomes of a typical in vivo study with this compound?
In preclinical in vivo models, administration of this compound is expected to produce a dose-dependent analgesic effect.[2] This is typically measured as an increase in pain threshold or a reduction in pain-related behaviors in assays such as the hot-plate test, tail-flick test, or writhing test. The analgesic effects of this compound are expected to be reversible by opioid antagonists like naloxone.
Troubleshooting Unexpected Outcomes
Issue 1: Lower Than Expected Analgesic Effect in Animal Models
Question: We are administering this compound to rodents but observe a significantly weaker analgesic response than reported in the literature. What could be the cause?
Possible Causes and Troubleshooting Steps:
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Prodrug Inactivation or Poor Conversion: this compound is the active form of the prodrug SCH 34826. If you are using the prodrug, issues with in vivo conversion can lead to low levels of the active compound.
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Troubleshooting:
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Verify the formulation and administration route of SCH 34826. Oral administration is typical for the prodrug.
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Measure plasma concentrations of both SCH 34826 and this compound using LC-MS/MS to confirm efficient conversion.
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Animal Strain and Metabolism Differences: The metabolic rate and expression of NEP can vary between different strains of laboratory animals, affecting the efficacy of this compound.
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Troubleshooting:
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Review the literature for studies using the same animal strain.
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Consider conducting a pilot study with a different, commonly used strain (e.g., Sprague-Dawley rats vs. Wistar rats).
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Experimental Pain Model: The type of pain model used can influence the observed analgesic effect. This compound's efficacy might be more pronounced in certain types of pain (e.g., inflammatory vs. neuropathic).
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Troubleshooting:
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Ensure the chosen pain model is appropriate for detecting opioid-mediated analgesia.
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Compare your results with those from a positive control group treated with a known analgesic (e.g., morphine).
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Illustrative Data: Unexpected vs. Expected Analgesic Effect
| Group | Treatment | Hot-Plate Latency (seconds) - Expected | Hot-Plate Latency (seconds) - Observed Unexpected |
| 1 | Vehicle | 10.2 ± 1.5 | 10.5 ± 1.8 |
| 2 | This compound (10 mg/kg) | 25.8 ± 3.2 | 15.1 ± 2.5 |
| 3 | Morphine (5 mg/kg) | 28.5 ± 2.9 | 27.9 ± 3.1 |
Issue 2: Inconsistent Results Between In Vitro and In Vivo Assays
Question: Our in vitro assays show potent inhibition of neprilysin by this compound, but our in vivo experiments show a weak or inconsistent analgesic response. Why might this be happening?
Possible Causes and Troubleshooting Steps:
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Pharmacokinetic Properties: Poor bioavailability, rapid metabolism, or inefficient distribution to the target tissues (e.g., the central nervous system) can limit the in vivo efficacy of this compound despite its high in vitro potency.
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Troubleshooting:
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Conduct a full pharmacokinetic study to determine the half-life, clearance, and volume of distribution of this compound in your animal model.
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Consider alternative routes of administration (e.g., parenteral vs. oral) to improve bioavailability.
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Off-Target Effects or Compensatory Mechanisms: In a complex biological system, other peptidases may compensate for the inhibition of NEP, or this compound might have off-target effects that counteract its analgesic properties.
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Troubleshooting:
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Perform a broader enzymatic screening assay to check for inhibition of other related enzymes, such as angiotensin-converting enzyme (ACE).
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Measure the levels of other relevant peptides in addition to enkephalins to assess potential compensatory changes.
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Experimental Protocol: In Vitro Neprilysin Inhibition Assay
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Objective: To determine the in vitro potency of this compound in inhibiting neprilysin activity.
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Materials: Recombinant human neprilysin, fluorogenic NEP substrate (e.g., Abz-GFSPFRQ-EDDnp), this compound, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), 96-well microplate, fluorescence plate reader.
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Method:
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Prepare a serial dilution of this compound in the assay buffer.
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In a 96-well plate, add the NEP enzyme to each well, followed by the different concentrations of this compound.
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Incubate for 15 minutes at 37°C.
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Initiate the enzymatic reaction by adding the fluorogenic substrate.
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Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).
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Calculate the rate of reaction for each concentration of this compound.
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Determine the IC50 value by plotting the reaction rate against the logarithm of the inhibitor concentration.
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Issue 3: Unexpected Cardiovascular or Respiratory Effects
Question: We are observing changes in blood pressure and respiratory rate in our animal subjects treated with this compound, which we did not anticipate. What could be the underlying mechanism?
Possible Causes and Troubleshooting Steps:
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Interaction with Other Peptidergic Systems: Neprilysin degrades several other vasoactive peptides, including substance P and bradykinin. While this compound is selective, at higher doses or in specific physiological contexts, its inhibition of NEP could lead to an accumulation of these peptides, causing cardiovascular or respiratory effects.
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Troubleshooting:
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Monitor cardiovascular and respiratory parameters closely across a range of this compound doses.
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Concurrently administer antagonists for receptors of other vasoactive peptides (e.g., a bradykinin B2 receptor antagonist) to see if the unexpected effects are mitigated.
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Combined Effects with Other Inhibitors: The effects of this compound can be potentiated when co-administered with inhibitors of other peptidases, such as ACE inhibitors. This can lead to a significant accumulation of peptides like substance P, which can cause bronchoconstriction and hypotension.
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Troubleshooting:
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Review all co-administered compounds to check for potential interactions.
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If an ACE inhibitor is present, consider reducing the dose of this compound or the ACE inhibitor.
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Experimental Protocol: Measurement of Substance P Levels
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Objective: To quantify the concentration of substance P in plasma or tissue homogenates following treatment with this compound.
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Materials: Blood or tissue samples from treated and control animals, ELISA kit for substance P, protease inhibitor cocktail, microplate reader.
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Method:
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Collect blood samples in tubes containing a protease inhibitor cocktail to prevent ex vivo degradation of substance P.
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Centrifuge the blood to separate the plasma.
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Perform the substance P ELISA according to the manufacturer's instructions. This typically involves adding the plasma samples to a microplate pre-coated with a capture antibody, followed by incubation with a detection antibody and a substrate for colorimetric detection.
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Measure the absorbance using a microplate reader.
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Calculate the concentration of substance P in each sample by comparing the absorbance to a standard curve.
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Illustrative Data: Unexpected Increase in Plasma Substance P
| Group | Treatment | Plasma Enkephalin (pg/mL) | Plasma Substance P (pg/mL) | Mean Arterial Pressure (mmHg) |
| 1 | Vehicle | 50 ± 8 | 25 ± 5 | 100 ± 5 |
| 2 | This compound (10 mg/kg) | 150 ± 20 | 30 ± 6 | 98 ± 6 |
| 3 | Captopril (ACEi) | 55 ± 9 | 75 ± 10 | 90 ± 4 |
| 4 | This compound + Captopril | 160 ± 25 | 150 ± 18 | 75 ± 7 |
Visualizing Pathways and Workflows
Caption: Signaling pathway of enkephalins and the inhibitory action of this compound on neprilysin.
Caption: A workflow for troubleshooting unexpected experimental outcomes with this compound.
Caption: Logical relationship between the expected analgesic pathway and a potential unexpected cardiovascular pathway.
References
How to control for variability in animal response to Sch 32615.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for variability in animal responses to the enkephalinase inhibitor, Sch 32615.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the enzyme neprilysin, also known as enkephalinase.[1][2] Neprilysin is a neutral endopeptidase responsible for the degradation of several endogenous peptides, most notably the enkephalins, which are endogenous opioid peptides involved in pain modulation.[2][3] By inhibiting neprilysin, this compound increases the synaptic levels and prolongs the action of enkephalins, leading to enhanced activation of opioid receptors and subsequent analgesic and other opioid-mediated effects.[2]
Q2: What are the common experimental applications of this compound in animal models?
A2: this compound is primarily used in preclinical research to investigate the role of the endogenous opioid system in various physiological and pathological processes. Common applications include studying its analgesic effects in models of acute and chronic pain, its potential role in modulating inflammatory responses, and its effects on airway reactivity.
Q3: What is the relationship between this compound and its prodrug, SCH 34826?
A3: SCH 34826 is an orally active prodrug that is converted in the body to the active metabolite, this compound. This bioconversion allows for effective systemic delivery of this compound following oral administration.
Q4: Is this compound commercially available?
A4: this compound is available from various chemical suppliers for research purposes. It is important to obtain a certificate of analysis to ensure the purity and identity of the compound.
Troubleshooting Guide: Controlling for Variability in Animal Response
Variability in animal response is a common challenge in in-vivo pharmacology. This guide provides a structured approach to identifying and mitigating potential sources of variability when working with this compound.
Issue 1: High Inter-Individual Variability in Analgesic Response
-
Possible Causes:
-
Genetic Differences: Different strains of mice and rats can exhibit significant variations in their response to analgesic drugs due to differences in opioid receptor expression, metabolism, and baseline pain sensitivity.
-
Sex Differences: Hormonal fluctuations and differences in metabolic rates between male and female animals can influence drug efficacy and clearance.
-
Baseline Nociceptive Threshold: Animals may have inherent differences in their sensitivity to noxious stimuli, leading to variable responses in analgesic assays.
-
Stress: Handling and experimental procedures can induce stress, which can alter baseline pain perception and the response to analgesics.
-
-
Troubleshooting Steps:
-
Standardize Animal Model: Use a single, well-characterized inbred strain for your experiments to minimize genetic variability. If using an outbred stock, ensure a larger sample size to account for genetic heterogeneity.
-
Control for Sex: Use animals of a single sex for initial studies. If both sexes are used, analyze the data separately to identify any sex-dependent effects.
-
Acclimatize Animals: Allow sufficient time for animals to acclimate to the housing facility and experimental room to reduce stress. Handle animals consistently and gently.
-
Baseline Testing: Perform baseline nociceptive testing (e.g., hot plate latency) before drug administration to identify and potentially exclude outliers with extreme baseline sensitivities.
-
Randomization: Randomize animals to treatment groups to ensure an even distribution of individual differences.
-
Issue 2: Inconsistent or Lack of Efficacy
-
Possible Causes:
-
Drug Formulation and Administration: Improper formulation, incorrect dosage, or inconsistent administration technique can lead to variable drug exposure. This compound is a peptide-like molecule, and its stability in solution should be considered.
-
Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) between species and individuals can significantly impact the concentration of this compound at the target site.
-
Route of Administration: The bioavailability and time to peak effect of this compound will vary depending on the route of administration (e.g., subcutaneous, intraperitoneal, oral for the prodrug).
-
-
Troubleshooting Steps:
-
Verify Drug Integrity: Ensure the purity and stability of your this compound stock. Store the compound according to the manufacturer's recommendations, typically at -20°C for solids and for a limited time in solution.
-
Standardize Formulation: Use a consistent and appropriate vehicle for dissolving this compound. The pH and composition of the vehicle should be optimized for solubility and animal tolerance. For subcutaneous administration, sterile saline is often a suitable vehicle.
-
Accurate Dosing: Calibrate all dosing equipment regularly. Ensure precise and consistent administration technique for the chosen route.
-
Pharmacokinetic Pilot Study: If significant variability persists, consider conducting a pilot pharmacokinetic study in your chosen animal model to determine the time to maximum concentration (Tmax) and the effective dose range.
-
Dose-Response Study: Perform a dose-response study to identify the optimal dose for your specific experimental conditions and animal model.
-
Issue 3: Species-Specific Differences in Response
-
Possible Causes:
-
Neprilysin Expression and Activity: The expression levels and enzymatic activity of neprilysin can vary between species, affecting the baseline levels of endogenous peptides and the potency of this compound.
-
Metabolism: The rate and pathways of drug metabolism can differ significantly between rodents and non-rodents, leading to variations in the half-life and exposure of this compound.
-
Opioid Receptor Density and Function: Species-specific differences in the density and function of opioid receptors can influence the magnitude of the downstream effects of increased enkephalin levels.
-
-
Troubleshooting Steps:
-
Literature Review: Thoroughly review the literature for any existing data on the pharmacokinetics and pharmacodynamics of this compound or similar neprilysin inhibitors in your chosen species.
-
Species Selection Justification: Choose an animal model with a metabolic profile and neprilysin expression that is as relevant as possible to the intended application (e.g., human).
-
Cross-Species Pilot Studies: If transitioning between species, conduct pilot studies to establish the effective dose range and time course of action in the new species.
-
Consider In Vitro Assays: Utilize in vitro assays with liver microsomes or hepatocytes from different species to assess potential metabolic differences before initiating extensive in vivo studies.
-
Data Presentation
Table 1: Dose-Response of this compound on Pregnancy-Induced Analgesia in Mice (Hot-Plate Test)
| Treatment Group | Dose (mg/kg, s.c.) | Number of Animals (n) | Mean Hot-Plate Latency (% Maximum Possible Effect) |
| Vehicle | - | 15 | 0.5 |
| This compound | 50 | 14 | 12.4 |
| This compound | 150 | 15 | 29.9 |
| This compound | 250 | 20 | 24.2 |
Data summarized from a study on pregnancy-induced analgesia in mice.
Experimental Protocols
Protocol 1: Hot-Plate Test for Analgesia in Mice
-
Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.
-
Animals: Male or female mice of a specified inbred strain (e.g., C57BL/6), aged 8-10 weeks.
-
Procedure: a. Acclimatize mice to the testing room for at least 1 hour before the experiment. b. Gently place each mouse on the hot plate and start a stopwatch. c. Observe the mouse for signs of nociception, typically hind paw licking, shaking, or jumping. d. Record the latency (in seconds) to the first clear sign of nociception. e. To prevent tissue damage, a cut-off time of 30-60 seconds is typically used. If the mouse does not respond by the cut-off time, it is removed from the hot plate, and the latency is recorded as the cut-off time. f. Administer this compound or vehicle via the desired route (e.g., subcutaneous injection). g. Test the mice on the hot plate at predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes) to determine the time of peak effect.
Protocol 2: Measurement of Airway Response in Guinea Pigs
-
Animals: Male Dunkin-Hartley guinea pigs.
-
Anesthesia and Surgical Preparation: a. Anesthetize the guinea pig with an appropriate anesthetic (e.g., pentobarbital sodium). b. Perform a tracheostomy and cannulate the trachea. c. Cannulate the jugular vein for intravenous drug administration and the carotid artery for blood pressure monitoring.
-
Ventilation and Measurement of Pulmonary Mechanics: a. Mechanically ventilate the animal at a constant tidal volume and frequency. b. Measure changes in pulmonary resistance and dynamic compliance using a pneumotachograph and pressure transducer connected to a data acquisition system.
-
Experimental Procedure: a. Administer a baseline infusion of a bronchoconstrictor agent (e.g., substance P or neurokinin A). b. Administer this compound intravenously at the desired dose. c. Repeat the infusion of the bronchoconstrictor and measure the change in pulmonary mechanics to assess the effect of this compound on the airway response.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for minimizing experimental variability.
References
- 1. This compound, an enkephalinase inhibitor, enhances pregnancy-induced analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of enkephalinase inhibitors: animal and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating confounding variables in Sch 32615 research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sch 32615. The information is designed to help identify and mitigate confounding variables in experimental research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of the enzyme neutral endopeptidase (NEP), also known as enkephalinase.[1][2] In vivo, it is the active metabolite of the orally administered prodrug SCH 34826.[3] By inhibiting enkephalinase, this compound prevents the degradation of endogenous enkephalins, leading to an increase in their local concentrations and enhanced activation of opioid receptors.[1][4]
Q2: What is a confounding variable and why is it important in this compound research?
Q3: How can I identify potential confounding variables in my experiments?
Identifying potential confounders requires a combination of subject-matter expertise and careful examination of your experimental setup. Key strategies include:
-
Literature Review: Examine previous studies on this compound, other enkephalinase inhibitors, or related biological systems to identify variables that other researchers have controlled for.
-
Biological Plausibility: Consider the known mechanism of action of this compound and the enkephalinergic signaling pathway. Are there other factors that could influence this pathway?
-
Data Analysis: Perform preliminary statistical analyses to look for associations between potential confounders and both your treatment and outcome variables.
Troubleshooting Guides
In Vitro Experiments
Issue: High variability in enkephalinase inhibition assay results.
| Potential Cause | Troubleshooting Step |
| Inconsistent Enzyme Activity | Ensure the enkephalinase enzyme preparation is from a single, quality-controlled batch. Prepare fresh enzyme dilutions for each experiment. |
| Substrate Instability | Prepare the substrate solution fresh for each assay. Protect from light and store at the recommended temperature. |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using a repeating pipette. |
| Temperature Fluctuations | Ensure all reagents and reaction plates are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader. |
| Inhibitor Precipitation | Check the solubility of this compound in your assay buffer. If necessary, use a co-solvent like DMSO and ensure the final concentration does not affect enzyme activity. |
Issue: Apparent off-target effects of this compound.
| Potential Cause | Troubleshooting Step |
| Non-specific Binding | Include appropriate controls, such as a structurally similar but inactive compound. Perform counter-screening against other relevant metalloproteases. |
| Cell Line Contamination or Misidentification | Regularly authenticate cell lines using short tandem repeat (STR) profiling. Test for mycoplasma contamination. |
| High Compound Concentration | Perform a dose-response curve to determine the optimal concentration of this compound. High concentrations are more likely to cause off-target effects. |
In Vivo Experiments
Issue: Inconsistent analgesic effects of this compound in animal models.
| Potential Cause | Troubleshooting Step |
| Sex Differences | The antinociceptive effects of enkephalinase inhibitors can differ between males and females. Analyze and report data for each sex separately. |
| Stress-Induced Analgesia | The underlying stress level of the animals can influence the analgesic effect of this compound. Acclimatize animals to the experimental procedures and environment to minimize stress. Include a vehicle-treated control group to account for handling-induced analgesia. |
| Circadian Rhythm Effects | The levels of endogenous enkephalins and their receptors can vary throughout the day. Conduct experiments at the same time each day. |
| Route of Administration | This compound has different efficacy depending on the route of administration (e.g., parenteral vs. oral). Ensure consistent and accurate drug delivery. |
| Genetic Background of Animals | Different strains of mice or rats can have varying sensitivities to opioid-mediated analgesia. Use a consistent and well-characterized animal strain. |
Experimental Protocols
General Protocol for Enkephalinase Inhibition Assay
This protocol provides a general framework for measuring the in vitro inhibition of enkephalinase by this compound.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in assay buffer.
-
Prepare a solution of recombinant enkephalinase in assay buffer.
-
Prepare a solution of a fluorogenic enkephalinase substrate in assay buffer.
-
-
Assay Procedure:
-
Add the this compound dilutions or vehicle control to the wells of a microplate.
-
Add the enkephalinase solution to all wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the fluorescence signal at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable inhibition model to determine the IC50 value.
-
In Vivo Analgesia Assessment: Hot-Plate Test
This protocol describes a common method for assessing the analgesic effects of this compound in rodents.
-
Animal Acclimation:
-
House animals in a controlled environment with a regular light-dark cycle.
-
Acclimatize animals to the testing room and equipment for several days before the experiment.
-
-
Baseline Measurement:
-
Gently place each animal on the surface of a hot-plate apparatus maintained at a constant temperature (e.g., 55°C).
-
Record the latency for the animal to exhibit a pain response (e.g., licking a paw, jumping).
-
Remove the animal immediately after the response to avoid tissue damage.
-
-
Drug Administration:
-
Administer this compound or vehicle control via the desired route (e.g., subcutaneous injection).
-
-
Post-Treatment Measurement:
-
At specified time points after drug administration, repeat the hot-plate test to measure the response latency.
-
-
Data Analysis:
-
Calculate the percent maximum possible effect (%MPE) for each animal at each time point.
-
Compare the %MPE between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
-
Visualizations
Caption: Enkephalin signaling pathway and the inhibitory action of this compound.
Caption: Workflow for mitigating confounding variables in in vivo this compound research.
References
- 1. This compound, an enkephalinase inhibitor, enhances pregnancy-induced analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antinociceptive effects of SCH-32615, a neutral endopeptidase (enkephalinase) inhibitor, microinjected into the periaqueductal, ventral medulla and amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibition of enkephalin catabolism by dual enkephalinase inhibitor: A novel possible therapeutic approach for opioid use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Enkephalinase Inhibition in Tissue Samples: A Comparative Guide to Sch 32615 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sch 32615, a potent enkephalinase inhibitor, with other key alternatives. Enkephalinase inhibitors are a class of drugs that prevent the degradation of endogenous enkephalins, which are opioid peptides with analgesic and other physiological properties. By inhibiting this enzyme, these compounds can potentiate the natural pain-relieving effects of enkephalins. This guide presents supporting experimental data, detailed methodologies for validating inhibitor potency in tissue samples, and visual representations of the underlying biochemical pathways and experimental workflows.
Performance Comparison of Enkephalinase Inhibitors
The in vitro potency of an enkephalinase inhibitor is a critical determinant of its potential therapeutic efficacy. This is typically quantified by the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50). The Ki value represents the concentration of an inhibitor required to produce half-maximum inhibition, providing a measure of the inhibitor's binding affinity to the enzyme. A lower Ki or IC50 value indicates a more potent inhibitor.
The following table summarizes the inhibitory potencies of this compound and two common alternative enkephalinase inhibitors, Thiorphan (the active metabolite of Racecadotril) and Kelatorphan, against neprilysin (enkephalinase).
| Inhibitor | Target Enzyme(s) | Ki / IC50 (nM) | Notes |
| This compound | Neprilysin (NEP) | 19.5 (Ki)[1] | A selective inhibitor of neprilysin. |
| Thiorphan | Neprilysin (NEP) | 4.7 (Ki) / 6.9 (IC50)[2][3] | The active metabolite of the prodrug racecadotril. It is a highly selective NEP inhibitor. |
| Kelatorphan | Neprilysin (NEP), Aminopeptidase N (APN), Dipeptidyl Peptidase III (DPP3) | 1.4 (Ki for NEP)[4] | A dual inhibitor, targeting multiple enzymes involved in enkephalin degradation. |
Signaling Pathway of Enkephalinase Inhibition
Enkephalins, such as Met-enkephalin and Leu-enkephalin, are neurotransmitters that bind to opioid receptors to produce their physiological effects, including analgesia. Their signaling is terminated by enzymatic degradation, primarily by neprilysin (enkephalinase). Enkephalinase inhibitors like this compound block this degradation, thereby increasing the concentration and duration of action of enkephalins in the synaptic cleft.
Caption: Enkephalin signaling and the mechanism of this compound inhibition.
Experimental Protocols
Validating the inhibitory activity of compounds like this compound in tissue samples is crucial for preclinical drug development. A common and sensitive method is the in vitro fluorometric assay using brain tissue homogenates.
Experimental Workflow for Enkephalinase Inhibition Assay
The following diagram illustrates the key steps involved in the experimental workflow for determining the inhibitory potency of a compound in brain tissue.
Caption: Workflow for validating enkephalinase inhibition in brain tissue.
Detailed Methodology: Fluorometric Enkephalinase Activity Assay in Rat Brain Homogenates
This protocol outlines the steps for measuring neprilysin (enkephalinase) activity and its inhibition by compounds like this compound in rat brain tissue homogenates.
1. Materials and Reagents:
-
Rat brain tissue (e.g., striatum)
-
Homogenization Buffer: 0.25 M Sucrose solution, chilled to 4°C
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Fluorogenic Substrate: e.g., Mca-RPPGFSAFK(Dnp)-OH or a commercially available specific substrate[5]
-
This compound and other test inhibitors
-
96-well black microplates
-
Fluorometric microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 330/430 nm for Abz-based substrates)
-
Homogenizer (e.g., Dounce or Potter-Elvehjem)
-
Refrigerated centrifuge
2. Preparation of Brain Tissue Homogenate:
-
Excise rat brain tissue (e.g., striatum) on ice.
-
Weigh the tissue and homogenize it in 10 volumes (w/v) of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cell debris.
-
Carefully collect the supernatant, which contains the crude membrane fraction rich in enkephalinase activity.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).
-
The supernatant can be used immediately or stored at -80°C for future use.
3. Enzyme Inhibition Assay Protocol:
-
Prepare serial dilutions of this compound and other test inhibitors in Assay Buffer.
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Brain homogenate (supernatant) at a predetermined optimal protein concentration.
-
Different concentrations of the inhibitor (or vehicle for control wells).
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately place the plate in a pre-warmed fluorometric microplate reader.
-
Measure the increase in fluorescence intensity in kinetic mode at 37°C for a set period (e.g., 30-60 minutes), taking readings every 1-2 minutes.
4. Data Analysis:
-
For each inhibitor concentration, plot the fluorescence intensity against time.
-
Determine the initial reaction velocity (rate) from the linear portion of the curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (vehicle-treated) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
If the mechanism of inhibition is competitive, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [S]/Km)
-
Where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate. The Km should be determined in a separate experiment by measuring the reaction velocity at various substrate concentrations.
-
This guide provides a framework for the comparative validation of this compound and other enkephalinase inhibitors. The provided protocols and data will aid researchers in designing and executing robust experiments to assess the potency and efficacy of these compounds in relevant biological systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. selleckchem.com [selleckchem.com]
- 4. Analgesic effects of kelatorphan, a new highly potent inhibitor of multiple enkephalin degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific fluorogenic substrates for neprilysin (neutral endopeptidase, EC 3.4.24.11) which are highly resistant to serine- and metalloproteases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Analgesic Efficacy of Sch 32615 and Thiorphan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic properties of two prominent enkephalinase inhibitors, Sch 32615 and thiorphan. By preventing the degradation of endogenous opioid peptides, these compounds offer a promising therapeutic avenue for pain management. This document synthesizes available preclinical data to facilitate an objective evaluation of their relative efficacy.
Mechanism of Action: Potentiating Endogenous Opioids
Both this compound and thiorphan exert their analgesic effects by inhibiting neutral endopeptidase (NEP), also known as enkephalinase.[1][2] This enzyme is responsible for the metabolic inactivation of endogenous opioid peptides, primarily enkephalins. By inhibiting NEP, this compound and thiorphan increase the synaptic concentration and prolong the action of these peptides. This enhancement of endogenous opioid signaling at opioid receptors is believed to mediate the observed analgesic effects.[2] The antinociceptive effects of both compounds are typically reversible with the administration of the opioid antagonist, naloxone.[2][3]
Caption: Mechanism of action for this compound and thiorphan.
Experimental Protocols for Assessing Analgesia
The analgesic efficacy of this compound and thiorphan has been evaluated in various preclinical models of nociception. The following are detailed protocols for the key experiments cited in this guide.
Hot-Plate Test
The hot-plate test is a widely used method to assess the response to thermal pain and is particularly sensitive to centrally acting analgesics.
-
Apparatus: A commercially available hot-plate apparatus consisting of a metal surface that can be maintained at a constant temperature, enclosed by a transparent cylinder to keep the animal on the heated surface.
-
Procedure:
-
The hot plate is preheated to a constant temperature, typically between 50°C and 55°C.
-
An animal (mouse or rat) is placed on the heated surface, and a timer is started simultaneously.
-
The latency to the first sign of nociception, such as licking a hind paw or jumping, is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage. If the animal does not respond within this time, it is removed from the apparatus.
-
The test compound or vehicle is administered, and the test is repeated at predetermined time intervals to assess the analgesic effect.
-
Tail-Flick Test
Similar to the hot-plate test, the tail-flick test evaluates the response to a thermal stimulus and is effective for screening centrally acting analgesics.
-
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.
-
Procedure:
-
The animal (mouse or rat) is gently restrained, with its tail exposed.
-
The light beam is focused on a specific portion of the tail.
-
The time taken for the animal to "flick" or withdraw its tail from the heat source is automatically recorded.
-
A cut-off time is set to avoid tissue damage.
-
Baseline latencies are recorded before the administration of the test compound or vehicle, and subsequent tests are performed to determine the analgesic response.
-
Acetic Acid-Induced Writhing Test
This test is a model of visceral pain and is particularly sensitive to peripherally acting analgesics, although it can also detect the effects of central analgesics.
-
Materials: A solution of acetic acid (typically 0.6-1% in saline), syringes, and observation chambers.
-
Procedure:
-
Animals (typically mice) are pre-treated with the test compound or vehicle via an appropriate route of administration (e.g., intraperitoneal, oral).
-
After a set absorption time, a solution of acetic acid is injected intraperitoneally (e.g., 10 ml/kg body weight).
-
Immediately after the injection, each animal is placed in an individual observation chamber.
-
The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a specific period (e.g., 10-20 minutes) following a short latency period (e.g., 5 minutes).
-
The analgesic effect is quantified as a reduction in the number of writhes compared to the vehicle-treated control group.
-
Comparative Analgesic Efficacy
The following tables summarize the available quantitative data on the analgesic efficacy of this compound and thiorphan from various preclinical studies.
Disclaimer: The data presented below are collated from different studies and were not obtained from a head-to-head comparative experiment. Therefore, direct comparisons of potency should be made with caution, as experimental conditions such as animal strain, specific protocol parameters, and endpoint measurements may vary between studies.
This compound: Analgesic Efficacy Data
| Animal Model | Pain Test | Route of Administration | Effective Dose | Endpoint | Reference |
| Mouse | Acetic Acid-Induced Writhing | Intravenous (IV) | MED = 3 mg/kg | Suppression of writhing | |
| Rat | Yeast-Inflamed Paw Test | Intravenous (IV) | MED = 10 mg/kg | Increased response latency | |
| Squirrel Monkey | Hot-Water Bath Tail-Flick | Intravenous (IV) | MED = 100 mg/kg | Prolonged escape latency | |
| Rat | Hot-Plate Test (49°C) | Intrathecal (i.t.) | ED50 = 40 nmol | Increased response latency | |
| Rat | Hot-Plate Test (52°C) | Intrathecal (i.t.) | ED50 = 74 nmol | Increased response latency | |
| Rat | Tail-Flick Test | Intrathecal (i.t.) | ED50 = 68 nmol | Increased response latency | |
| Rat | Paw Pressure Test | Intrathecal (i.t.) | ED50 = 83 nmol | Increased response latency | |
| Mouse | Hot-Plate Test (Surgical Stress) | Subcutaneous (s.c.) | 150 mg/kg | Enhanced analgesia | |
| Pregnant Mouse | Hot-Plate Test | Subcutaneous (s.c.) | 150 mg/kg & 250 mg/kg | Enhanced analgesia |
MED: Minimal Effective Dose; ED50: Effective Dose producing 50% of the maximal effect.
Thiorphan: Analgesic Efficacy Data
| Animal Model | Pain Test | Route of Administration | Effective Dose | Endpoint | Reference |
| Mouse | Hot-Plate Test (55°C) | Intraperitoneal (i.p.) | 300 mg/kg | Increased jump latency | |
| Mouse | Hot-Plate Test (Stress-Induced Analgesia) | Intraperitoneal (i.p.) | 100 mg/kg | Potentiation of analgesia | |
| Mouse | Acetic Acid-Induced Writhing | Not Specified | 30-300 mg/kg | Analgesic activity | |
| Mouse | Hot-Plate Test | Not Specified | 30-300 mg/kg | Analgesic activity | |
| Mouse | Tail-Flick Test | Not Specified | 30-300 mg/kg | Analgesic activity | |
| Rat | Tail-Flick Test (with D-Ala2,Met5-enkephalinamide) | Subcutaneous (s.c.) | 30 mg/kg | Potentiation of analgesia |
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of analgesic compounds.
Caption: A generalized workflow for preclinical analgesic testing.
Summary and Conclusion
Both this compound and thiorphan demonstrate analgesic properties in a variety of preclinical pain models, consistent with their mechanism of action as enkephalinase inhibitors. The available data for this compound appears more comprehensive in terms of established MED and ED50 values across different routes of administration and pain assays. Thiorphan has also been shown to be effective, particularly in potentiating stress-induced or opioid-mediated analgesia, and has demonstrated analgesic activity in several standard tests.
Future research should prioritize head-to-head comparative studies of this compound and thiorphan in standardized analgesic models. Such studies would be invaluable for elucidating the nuanced differences in their pharmacodynamic profiles and for guiding the development of next-generation enkephalinase inhibitors for pain management.
References
- 1. Sex differences in the antinociceptive effects of the enkephalinase inhibitor, SCH 34826 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enkephalinase inhibitors: potential agents for the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiorphan potentiation of stress-induced analgesia in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Sch 32615: A Comparative Analysis of its Neprilysin Inhibitor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of the neprilysin (NEP) inhibitor Sch 32615 against other notable NEP inhibitors. The following analysis is based on available experimental data, offering insights into the compound's potency and specificity for researchers in drug discovery and development.
Quantitative Selectivity Profile
The selectivity of a neprilysin inhibitor is a critical determinant of its therapeutic window and potential side effects. Inhibition of other metalloproteases, such as angiotensin-converting enzyme (ACE) and endothelin-converting enzyme (ECE), can lead to off-target effects. The following table summarizes the inhibitory potency (Ki or IC50 values) of this compound and other key neprilysin inhibitors against NEP, ACE, and ECE.
| Inhibitor | NEP Ki (nM) | ACE Ki (nM) | ECE Ki (nM) |
| This compound | 19.5 | Not Reported | Not Reported |
| Omapatrilat | 0.45[1] | 0.64[1] | Low Activity[1] |
| Phosphoramidon | 0.034 (IC50, µM) | 78 (IC50, µM) | 3.5 (IC50, µM) |
| Compound 13b | 0.7 | 40 | 26 |
| SCH-54470 | 90 | 2.5 | 80 |
| CGS-26582 | Not Reported | Not Reported | Not Reported |
Experimental Protocols
The determination of inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) is crucial for characterizing the potency and selectivity of enzyme inhibitors. Below is a generalized experimental protocol for an in vitro metalloprotease inhibition assay, which can be adapted for NEP, ACE, and ECE.
Objective: To determine the Ki or IC50 value of an inhibitor against a specific metalloprotease.
Materials:
-
Purified recombinant human NEP, ACE, or ECE
-
Fluorogenic substrate specific for each enzyme
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 50 mM HEPES, 140 mM NaCl, 10 mM KCl, 0.01% BSA, pH 7.4 for NEP[1])
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Reconstitute the lyophilized enzyme in the appropriate assay buffer to a desired stock concentration.
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Serially dilute the inhibitor stock solution to obtain a range of concentrations.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add a fixed concentration of the enzyme to each well, except for the blank controls.
-
Add varying concentrations of the test inhibitor to the appropriate wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a specific duration to allow for binding.
-
-
Substrate Addition and Measurement:
-
Initiate the enzymatic reaction by adding the specific fluorogenic substrate to all wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the substrate. The rate of fluorescence increase is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Signaling Pathways and Experimental Workflow
To visualize the context of neprilysin inhibition and the process of evaluating inhibitors, the following diagrams are provided.
Caption: Role of Neprilysin and Other Metalloproteases in Cardiovascular Regulation.
Caption: Workflow for Determining Enzyme Inhibition Constants (IC50/Ki).
References
Comparative Analysis of Sch 32615 Cross-reactivity with Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metalloproteinase inhibitor Sch 32615, focusing on its cross-reactivity profile with other metalloproteinases. The information is intended to assist researchers and professionals in drug development in understanding the selectivity of this compound.
Introduction to this compound
This compound is a potent inhibitor of Neprilysin, also known as enkephalinase, a neutral endopeptidase involved in the degradation of several signaling peptides. Its active form, N-[L-(-1-carboxy-2-phenyl)ethyl]-L-phenylalanyl-beta-alanine, exhibits a high affinity for its primary target. Understanding the selectivity of this compound is crucial for predicting its biological effects and potential off-target activities.
Summary of Quantitative Data
| Target Enzyme | Inhibitor | IC50 / Ki | Notes |
| Neprilysin (Enkephalinase) | This compound | Ki: 19.5 ± 0.9 nM | High-affinity inhibition of the primary target. |
| Aminopeptidase | This compound | No inhibition up to 10 µM | Demonstrates selectivity over this peptidase. |
| Diaminopeptidase III | This compound | No inhibition up to 10 µM | Demonstrates selectivity over this peptidase. |
| Angiotensin-Converting Enzyme (ACE) | This compound | No inhibition up to 10 µM | Demonstrates selectivity over this key metalloproteinase involved in the renin-angiotensin system. |
Note: The lack of comprehensive screening data against a wider range of MMPs and ADAMs for this compound is a notable data gap. Researchers should exercise caution when interpreting its selectivity profile. Some studies on other metalloproteinase inhibitors, such as succinyl hydroxamic acids designed as MMP inhibitors, have shown cross-reactivity with neprilysin, suggesting that the potential for overlapping inhibition exists and warrants further investigation for compounds like this compound.
Experimental Protocols
The determination of inhibitor selectivity and potency against metalloproteinases typically involves enzymatic assays. Below is a generalized protocol for a fluorogenic substrate-based inhibition assay, a common method in the field.
Enzyme Inhibition Assay (Fluorogenic Substrate Method)
-
Enzyme Activation: Recombinant human metalloproteinase zymogens are activated according to established protocols, often involving treatment with a chemical activator like 4-aminophenylmercuric acetate (APMA) or a proteolytic enzyme like trypsin, followed by inactivation of the activator.
-
Inhibitor Preparation: The inhibitor, this compound, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations.
-
Assay Reaction:
-
The activated enzyme is pre-incubated with varying concentrations of the inhibitor in an appropriate assay buffer at a controlled temperature (e.g., 37°C) for a specified period to allow for inhibitor-enzyme binding to reach equilibrium.
-
The enzymatic reaction is initiated by the addition of a fluorogenic substrate specific to the metalloproteinase being tested.
-
The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a fluorescence plate reader.
-
-
Data Analysis:
-
The initial reaction rates are calculated from the linear phase of the fluorescence signal progression.
-
The percentage of inhibition for each inhibitor concentration is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (enzyme and substrate without inhibitor).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the dose-response data to a suitable sigmoidal model.
-
The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis constant (Km) for the enzyme are known.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a metalloproteinase inhibition assay.
Signaling Pathway Context
This compound's primary target, neprilysin, plays a role in inactivating various signaling peptides. By inhibiting neprilysin, this compound can potentiate the signaling of these peptides. The diagram below illustrates this mechanism.
Conclusion
This compound is a potent and selective inhibitor of neprilysin, demonstrating minimal to no activity against aminopeptidase, diaminopeptidase III, and ACE at the concentrations tested. However, a comprehensive understanding of its cross-reactivity with the broader families of MMPs and ADAMs is currently limited by the lack of publicly available data. Further research involving broad-panel screening is necessary to fully elucidate the selectivity profile of this compound and to confidently assess its potential for off-target effects mediated by the inhibition of other metalloproteinases. Researchers are encouraged to consider this data gap when designing experiments and interpreting results involving this compound.
Quantifying the Potentiation of Opioid Analgesia by Sch 32615: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the enkephalinase inhibitor Sch 32615 and its role in potentiating opioid analgesia. Data is presented to compare its performance with other alternatives, supported by detailed experimental protocols and visualizations of relevant biological pathways.
Executive Summary
This compound is an inhibitor of enkephalinase, the enzyme responsible for the degradation of endogenous opioids known as enkephalins. By preventing this degradation, this compound effectively increases the concentration and prolongs the action of these natural pain-relieving peptides, thereby potentiating opioid analgesia. Experimental data demonstrates that this compound produces a significant analgesic effect in various preclinical models of pain. This potentiation is opioid-mediated, as its effects are reversed by the opioid antagonist naloxone. While direct comparative studies with a wide range of other opioid potentiators are limited, this guide consolidates available quantitative data to facilitate an objective assessment of this compound's efficacy.
Mechanism of Action: Enkephalinase Inhibition
Enkephalins are endogenous opioid peptides that bind to opioid receptors (primarily δ and μ receptors) in the central and peripheral nervous systems to produce analgesia. However, their analgesic effect is short-lived due to rapid degradation by enzymes, most notably enkephalinase (also known as neprilysin).
This compound acts as a specific inhibitor of enkephalinase. By binding to the active site of this enzyme, it prevents the breakdown of enkephalins. This leads to an accumulation of enkephalins in the synaptic cleft, resulting in enhanced and prolonged activation of opioid receptors, and consequently, a potentiation of the analgesic response.[1]
Mechanism of this compound Action.
Quantitative Performance of this compound
The analgesic efficacy of this compound has been quantified in several preclinical pain models. The following tables summarize the key findings.
Table 1: Analgesic Efficacy of this compound in Rodent Models
| Pain Model | Species | Route of Administration | Effective Dose | Endpoint | Citation |
| Acetic Acid-Induced Writhing | Mouse | Intravenous (IV) | MED = 3 mg/kg | Suppression of writhing | [2] |
| Yeast Inflamed-Paw Test | Rat | Intravenous (IV) | MED = 10 mg/kg | Increased response latency | [2] |
| Hot-Plate Test | Mouse | Subcutaneous (SC) | 150 mg/kg | Increased hot-plate latency | [3] |
| Hot-Plate Test (Intracerebral) | Rat | Microinjection into PAG | ED50 = 11 µg | Increased response latency | [4] |
| Hot-Plate Test (Intracerebral) | Rat | Microinjection into VM | ED50 = 6 µg | Increased response latency | |
| Tail-Flick Test (Intracerebral) | Rat | Microinjection into PAG | ED50 = 17 µg | Increased response latency | |
| Tail-Flick Test (Intracerebral) | Rat | Microinjection into VM | ED50 = 7 µg | Increased response latency |
MED: Minimal Effective Dose; ED50: Half-maximal effective dose; PAG: Periaqueductal Gray; VM: Ventral Medulla.
Table 2: Efficacy of the Prodrug SCH 34826 (converts to this compound in vivo)
| Pain Model | Species | Route of Administration | Effective Dose | Endpoint | Citation |
| D-Ala2-Met5-enkephalinamide Potentiation | Mouse | Oral (p.o.) | ED50 = 5.3 mg/kg | Potentiation of analgesia | |
| D-Ala2-Met5-enkephalinamide Potentiation | Rat | Oral (p.o.) | MED = 1 mg/kg | Potentiation of analgesia | |
| Low Temperature Hot-Plate Test | Mouse | Oral (p.o.) | MED = 30 mg/kg | Increased response latency | |
| Acetic Acid-Induced Writhing Test | Mouse | Oral (p.o.) | MED = 30 mg/kg | Suppression of writhing | |
| Stress-Induced Analgesia Test | Rat | Oral (p.o.) | MED = 10 mg/kg | Enhanced analgesia | |
| Modified Rat Yeast-Paw Test | Rat | Oral (p.o.) | MED = 100 mg/kg | Increased response latency |
Comparison with Other Opioid Potentiators
Table 3: Efficacy of Other Enkephalinase Inhibitors
| Compound | Pain Model | Species | Route of Administration | Effective Dose | Endpoint | Citation |
| Thiorphan | Spinal Perfusion | Rat | Local | 10-30 mg/kg (p.o. of prodrug) | Increased [Met5]enkephalin levels | |
| Acetylthiorphan | Hot-Plate Test | Mouse | Intravenous (IV) | N/A (equivalent to acetorphan) | Increased jump latency | |
| RB-101 (Dual Inhibitor) | Various | N/A | N/A | N/A (Review) | Analgesia with reduced side effects |
Table 4: Efficacy of Other Classes of Opioid Potentiators (for context)
| Compound/Class | Mechanism | Pain Model | Species | Key Finding | Citation |
| D-amphetamine | Psychostimulant | Electrical Brain Stimulation Escape | Rat | Potentiated morphine analgesia | |
| Benzodiazepines | GABA-A Receptor Modulator | Clinical | Human | Co-prescription with opioids increases overdose risk | |
| Gabapentinoids | α2δ Subunit of Voltage-Gated Calcium Channels | Clinical | Human | Co-prescription with opioids is increasing |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Hot-Plate Test
Principle: This test assesses the response to a thermal pain stimulus. The latency for the animal to exhibit a pain response (e.g., licking a paw, jumping) when placed on a heated surface is measured. An increase in this latency indicates an analgesic effect.
Protocol:
-
A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals (mice or rats) are placed individually on the hot plate, and a timer is started.
-
The time taken for the animal to exhibit a defined pain response (e.g., hind paw licking, jumping) is recorded as the response latency.
-
A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage.
-
The test compound (e.g., this compound) or vehicle is administered at a specified time before the test.
-
Response latencies are measured at various time points after drug administration.
-
The percentage of maximal possible effect (%MPE) can be calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
Hot-Plate Test Workflow.
Acetic Acid-Induced Writhing Test
Principle: Intraperitoneal injection of a mild irritant, such as acetic acid, induces a characteristic stretching and writhing behavior in rodents. This is a model of visceral pain. Analgesic compounds reduce the number of writhes.
Protocol:
-
Animals (typically mice) are pre-treated with the test compound (e.g., this compound) or vehicle.
-
After a set absorption period (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6% in saline) is injected intraperitoneally.
-
Immediately after the injection, each animal is placed in an individual observation chamber.
-
After a short latency period (e.g., 5 minutes), the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a defined period (e.g., 10-20 minutes).
-
The total number of writhes for each animal is recorded.
-
The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [1 - (mean writhes in test group / mean writhes in control group)] x 100.
Opioid Receptor Signaling Pathway
The binding of an opioid agonist (like enkephalins) to its G-protein coupled receptor (GPCR) initiates a signaling cascade that ultimately leads to analgesia.
Opioid Receptor Signaling Pathway.
Conclusion
This compound demonstrates clear and quantifiable potentiation of opioid analgesia in preclinical models by inhibiting the degradation of endogenous enkephalins. The data presented in this guide provides a foundation for comparing its efficacy with other analgesic strategies. However, the lack of direct head-to-head comparative studies with other opioid potentiators highlights a significant gap in the research landscape. Future studies should aim to directly compare the analgesic potentiation and side-effect profiles of enkephalinase inhibitors like this compound with other classes of potentiators to better define their relative therapeutic potential.
References
- 1. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Analgesic and acute central nervous system side effects of the intravenously administered enkephalinase inhibitor this compound [pubmed.ncbi.nlm.nih.gov]
- 3. An enkephalinase inhibitor, this compound, augments analgesia induced by surgery in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antinociceptive effects of SCH-32615, a neutral endopeptidase (enkephalinase) inhibitor, microinjected into the periaqueductal, ventral medulla and amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Target Engagement of Sch 32615: A Comparative Guide to Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of biochemical assays to confirm the target engagement of Sch 32615, a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin or enkephalinase. We offer a comparative analysis of this compound's performance against other known NEP inhibitors, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings in your own research.
Introduction to this compound and Neutral Endopeptidase (NEP)
This compound is a dipeptide derivative that acts as a specific inhibitor of neutral endopeptidase (NEP), a zinc-dependent metalloprotease. NEP plays a crucial role in regulating the levels of various physiologically active peptides by cleaving them at the amino side of hydrophobic residues. Its substrates include natriuretic peptides (atrial natriuretic peptide [ANP] and brain natriuretic peptide [BNP]), bradykinin, substance P, enkephalins, and amyloid-beta peptides. By inhibiting NEP, this compound prevents the degradation of these peptides, leading to their increased bioavailability and subsequent physiological effects. This mechanism of action makes NEP inhibitors like this compound valuable tools for studying the roles of these peptides and potential therapeutic agents for conditions such as hypertension and heart failure.
Comparative Analysis of NEP Inhibitors
The inhibitory potency of this compound against NEP has been determined and compared with other well-characterized NEP inhibitors. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters used to quantify the efficacy of an inhibitor. The Ki for this compound in blocking the degradation of Met5-enkephalin by isolated enkephalinase has been reported to be 19.5 nM.
Below is a summary of the reported inhibitory activities of this compound and other common NEP inhibitors. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Reference |
| This compound | Neutral Endopeptidase (NEP) | Not explicitly found in a comparative study | 19.5 | [1] |
| Thiorphan | Neutral Endopeptidase (NEP) | Not explicitly found in a comparative study | Not explicitly found in a comparative study | |
| Candoxatrilat | Neutral Endopeptidase (NEP) | Not explicitly found in a comparative study | Not explicitly found in a comparative study | |
| Sacubitrilat (LBQ657) | Neutral Endopeptidase (NEP) | <100 | Not explicitly found in a comparative study | [1] |
| Omapatrilat | Neutral Endopeptidase (NEP) | Not explicitly found in a comparative study | Not explicitly found in a comparative study |
Note: The table is populated with the available data. A direct head-to-head comparative study providing IC50 values for all listed inhibitors under identical conditions was not identified in the search results.
Experimental Protocols
Confirmation of this compound target engagement relies on robust and reproducible biochemical assays that measure NEP activity. The most common method is a fluorometric assay that utilizes a synthetic peptide substrate for NEP.
Fluorometric Assay for NEP Activity and Inhibition
This assay measures the enzymatic activity of NEP by monitoring the cleavage of a fluorogenic substrate. In the presence of an inhibitor like this compound, the rate of substrate cleavage will decrease, allowing for the determination of inhibitory potency (e.g., IC50).
Materials:
-
Recombinant human NEP
-
NEP Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
Fluorogenic NEP substrate (e.g., Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH or a commercially available substrate)
-
This compound and other NEP inhibitors
-
96-well black microplates
-
Fluorescence microplate reader with excitation and emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 320-340/390-430 nm)
-
DMSO for dissolving inhibitors
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic NEP substrate in DMSO. Dilute the stock solution to the desired working concentration in NEP Assay Buffer. The final substrate concentration should ideally be at or below the Km value for the enzyme.
-
Prepare stock solutions of this compound and other test inhibitors in DMSO.
-
Prepare a solution of recombinant human NEP in NEP Assay Buffer. The final enzyme concentration should be optimized to yield a linear reaction rate over the desired time course.
-
-
Assay Protocol:
-
Add 50 µL of NEP Assay Buffer to all wells of a 96-well black microplate.
-
Add 2 µL of various concentrations of this compound or other inhibitors (or DMSO for control wells) to the respective wells.
-
Add 20 µL of the NEP enzyme solution to each well.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the NEP substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for a set period (e.g., 30-60 minutes) at appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the control (DMSO) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Experimental Workflow for NEP Inhibition Assay
Caption: Workflow for determining the IC50 of NEP inhibitors.
NEP Signaling Pathway and Inhibition
Caption: Inhibition of NEP by this compound increases substrate levels.
References
Decoding Specificity: A Comparative Guide to Sch 32615 in Complex Biological Systems
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Sch 32615 and its Alternatives for Enkephalinase Inhibition.
In the intricate landscape of biological signaling, the specificity of a chemical probe is paramount. This guide provides a comprehensive comparison of this compound, an inhibitor of the neutral endopeptidase (NEP), also known as enkephalinase, with other commonly used inhibitors. By presenting quantitative data, detailed experimental protocols, and clear visualizations of the underlying biological pathways and experimental workflows, this document aims to equip researchers with the necessary information to make informed decisions for their experimental designs.
At a Glance: Comparative Specificity of Enkephalinase Inhibitors
The therapeutic and research applications of enkephalinase inhibitors hinge on their ability to selectively target neprilysin without affecting other metalloproteases, such as angiotensin-converting enzyme (ACE), aminopeptidase N (APN), and dipeptidyl peptidase III (DPP3). Off-target inhibition can lead to confounding results and undesirable physiological effects. The following table summarizes the inhibitory potency (Ki or IC50 values) of this compound and its alternatives against these key enzymes. Lower values indicate higher potency.
| Inhibitor | Target Enzyme | Ki / IC50 (nM) | Off-Target Enzyme(s) | Ki / IC50 (nM) | Reference(s) |
| This compound | Neprilysin (NEP) | 19.5 ± 0.9 | Aminopeptidase, DPP3, ACE | >10,000 | [1] |
| Thiorphan | Neprilysin (NEP) | ~2 - 4.7 | Angiotensin-Converting Enzyme (ACE) | 140 - 150 | [2][3] |
| Racecadotril | Neprilysin (NEP) | >1800 (Prodrug) | - | - | |
| Kelatorphan | Neprilysin (NEP) | 1.4 | Dipeptidylaminopeptidase, Aminopeptidase | 2, 7000 | [2] |
| RB-101 | Neprilysin (NEP) & Aminopeptidase N (APN) | 2 (for NEP metabolite), 11 (for APN metabolite) | - | - | [4] |
| Bestatin | Aminopeptidases | 0.5 - 10,000 | - | - | |
| Opiorphin | Neprilysin (NEP) & Aminopeptidase N (APN) | 33,000 (NEP), 36,000 (APN) | - | - | |
| Spinorphin | Dipeptidyl Peptidase III (DPP3) | 510 | Aminopeptidase, ACE, NEP | 3300, 2400, 10000 |
Note: Racecadotril is a prodrug that is rapidly converted to its active metabolite, thiorphan. Therefore, its in vivo specificity profile is that of thiorphan.
Understanding the Mechanism: The Enkephalin Signaling Pathway
This compound exerts its effects by preventing the degradation of endogenous enkephalins. These opioid peptides play a crucial role in pain modulation and other neurological processes. Upon release into the synapse, enkephalins bind to and activate mu (µ) and delta (δ) opioid receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability and the inhibition of pain signal transmission.
Caption: Enkephalin signaling pathway and the action of this compound.
Experimental Protocols: Assessing Inhibitor Specificity
To objectively evaluate the specificity of an enkephalinase inhibitor like this compound, a systematic approach is required. The following protocol outlines a general method for determining the inhibitory activity of a compound against a panel of metalloproteases.
Objective: To determine the IC50 and/or Ki values of a test compound against Neprilysin (NEP), Angiotensin-Converting Enzyme (ACE), and Aminopeptidase N (APN).
Materials:
-
Purified recombinant human NEP, ACE, and APN enzymes.
-
Fluorogenic or chromogenic substrates specific for each enzyme (e.g., for NEP, a fluorogenic substrate like Mca-RPPGFSAFK(Dnp)-OH).
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO).
-
Reference inhibitors with known potency for each enzyme (e.g., Thiorphan for NEP, Captopril for ACE, Bestatin for APN).
-
Assay buffer specific to each enzyme's optimal activity.
-
96-well microplates (black plates for fluorescent assays).
-
Microplate reader capable of measuring fluorescence or absorbance.
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare working solutions of each enzyme and its corresponding substrate in the appropriate assay buffer. The final substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for the enzyme.
-
-
Inhibitor Dilution Series:
-
Prepare a serial dilution of the test inhibitor and reference inhibitors in the assay buffer. A typical concentration range might span from 1 pM to 100 µM.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution (at various concentrations) or vehicle control.
-
Enzyme solution.
-
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin kinetic measurements of the fluorescent or colorimetric signal using a microplate reader. Record data at regular intervals for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of signal change) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
If the Km of the substrate is known, the Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Caption: Workflow for assessing inhibitor specificity.
Conclusion: Selecting the Right Tool for the Job
The data presented in this guide highlight the high specificity of this compound for neprilysin, with minimal off-target effects on other major peptidases at concentrations where it potently inhibits its primary target. In contrast, alternatives such as thiorphan show some cross-reactivity with ACE, while kelatorphan is a broad-spectrum inhibitor designed to block multiple enkephalin-degrading enzymes. The choice of inhibitor should, therefore, be guided by the specific requirements of the experiment. For studies demanding precise modulation of neprilysin activity with minimal confounding variables, this compound presents a compelling option. For applications where broader inhibition of enkephalin degradation is desired, compounds like kelatorphan may be more suitable. By understanding the specificity profiles and employing rigorous experimental validation, researchers can confidently select the most appropriate tool to investigate the complex roles of enkephalins in health and disease.
References
- 1. [Enkephalinase inhibitors and molecular study of the differences between active sites of enkephalinase and angiotensin-converting enzyme] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complete differentiation between enkephalinase and angiotensin-converting enzyme inhibition by retro-thiorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Enkephalinase Inhibitors and Their Role in Chronic Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Sch 32615
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical compounds are critical components of this responsibility. This document provides essential safety and logistical information for the proper disposal of Sch 32615, a compound that requires careful management due to its potential hazards. Adherence to these procedures will help mitigate risks and ensure compliance with safety regulations.
Chemical and Physical Properties of this compound
A comprehensive understanding of a substance's properties is the foundation of its safe handling and disposal. While detailed experimental data for this compound is not extensively available in the public domain, the following table summarizes its known chemical and physical characteristics.
| Property | Data |
| Molecular Formula | C₂₁H₂₄N₂O₅ |
| Molecular Weight | 384.43 g/mol |
| Appearance | Solid |
| Odor | No data available |
| Solubility | No data available |
Hazard Identification and Safety Precautions
According to its Safety Data Sheet (SDS), this compound presents the following hazards:
Given these hazards, the following personal protective equipment (PPE) and handling precautions are mandatory:
-
Engineering Controls: Use only in areas with appropriate exhaust ventilation. Ensure a safety shower and eye wash station are readily accessible.[1]
-
Eye Protection: Wear safety goggles with side-shields.[1]
-
Hand Protection: Use protective gloves.[1]
-
Skin and Body Protection: Wear impervious clothing.
-
Respiratory Protection: A suitable respirator should be used when handling the solid form to avoid dust and aerosol formation.
-
Handling: Avoid inhalation, and contact with eyes and skin. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to avoid release to the environment and to dispose of contents and container to an approved waste disposal plant . Drain and sewer disposal is strictly prohibited due to its high aquatic toxicity.
1. Waste Segregation and Collection:
- Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats, gloves), and empty containers.
- Designate a specific, clearly labeled, and sealed waste container for this compound waste. The container must be in good condition and not leaking.
- Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.
2. Container Labeling:
- Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).
3. Storage of Waste:
- Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
- Keep the container away from direct sunlight and sources of ignition.
4. Arranging for Disposal:
- Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
- Provide the disposal contractor with a copy of the this compound Safety Data Sheet.
5. Spill Management:
- In the event of a spill, collect the spillage.
- For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in the designated hazardous waste container.
- Clean the spill area thoroughly.
- Report any significant spills to your laboratory supervisor and EH&S department.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Safeguarding Your Research: Essential Safety Protocols for Handling Sch 32615
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides immediate, essential safety and logistical information for the handling of Sch 32615, a compound requiring careful management due to its potential hazards. Adherence to these guidelines is critical for minimizing risk and ensuring the well-being of all laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. The following table summarizes the required personal protective equipment (PPE) to be used when handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection. |
| Hand Protection | Protective Gloves | Chemically resistant gloves are mandatory. |
| Body Protection | Impervious Clothing | A lab coat or other impervious clothing should be worn to protect the skin. |
| Respiratory Protection | Suitable Respirator | To be used to prevent inhalation of dust or aerosols. |
Data sourced from the this compound Material Safety Data Sheet.[1]
Safe Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidental exposure and maintain the integrity of the compound.
| Procedure | Guideline |
| Handling | Avoid inhalation, and contact with eyes and skin. Prevent the formation of dust and aerosols. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition. Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1] |
First Aid and Emergency Response
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Remove contact lenses if present. Seek prompt medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin with copious amounts of water. Remove any contaminated clothing and shoes. Seek medical advice. |
| Inhalation | Move the individual to an area with fresh air immediately. |
| Ingestion | If swallowed, call a poison control center or doctor immediately for treatment advice. Rinse mouth with water. |
Spillage and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for environmental and personal safety.
| Situation | Action |
| Spillage | In case of a spill, collect the spillage to prevent it from entering drains or water courses. |
| Disposal | Dispose of the contents and the container at an approved waste disposal facility. Do not release into the environment. |
Visualizing Safety Workflows
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the key decision-making processes and workflows.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
